Leucomycin A13
Descripción
Propiedades
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDHGRIZNLIHBG-TYBIZVFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H69NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474630 | |
| Record name | Leucomycin A13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78897-52-6 | |
| Record name | Leucomycin A13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78897-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucomycin A13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin A13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOMYCIN A13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Leucomycin A13 from Streptomyces kitasatoensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Characterization
The leucomycin (B7888351) complex, a family of over 14 related 16-membered macrolide antibiotics, was first isolated in 1953 from the soil bacterium Streptomyces kitasatoensis. Among the most abundant components of this complex are analogues A1, A4, A5, and A13[1]. Leucomycin A13 is distinguished as the most non-polar member of this family. The leucomycins exhibit a broad spectrum of activity against Gram-positive bacteria and are known to act by inhibiting protein synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 78897-52-6 |
| Molecular Formula | C₄₁H₆₉NO₁₄ |
| Molecular Weight | 800.0 g/mol |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[1] |
Biological Activity of this compound
This compound demonstrates significant antibacterial activity. Table 2 summarizes the reported Minimum Inhibitory Concentrations (MICs) against various bacterial strains and its potency in ribosome binding.
| Organism | MIC (µg/mL) |
| Bacillus subtilis | 0.16 |
| Staphylococcus aureus | 0.16 |
| Micrococcus luteus | 0.08 |
| Escherichia coli | >10 |
| Assay | IC₅₀ (µM) |
| Ribosome Binding | 1.2 |
Production and Isolation
The production of the leucomycin complex is achieved through fermentation of Streptomyces kitasatoensis. The composition of the complex can be manipulated by altering the fermentation medium, particularly through the addition of amino acid precursors.
Fermentation
Streptomyces kitasatoensis is typically cultured in a nutrient-rich medium under aerobic conditions. While specific media compositions vary, they generally contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.
The relative abundance of different leucomycin analogues can be influenced by the addition of specific precursors to the fermentation broth. For instance, the addition of L-valine directs biosynthesis towards the production of leucomycin A4 and A5, while the addition of L-leucine favors the production of leucomycin A1 and A3[2][3]. By supplementing the medium with L-leucine, the combined yield of leucomycin A1 and A3 can be increased to as high as 80-90% of the total leucomycin complex produced[4]. This principle of precursor-directed biosynthesis is a key strategy for enriching the fermentation broth with desired leucomycin components.
Isolation and Purification
A definitive, detailed protocol for the preparative isolation of this compound has not been found in the available literature. However, the general procedure for isolating components of the leucomycin complex involves extraction followed by chromatographic separation.
The first step in the isolation process is the extraction of the leucomycin complex from the fermentation broth. This is typically achieved using a water-immiscible organic solvent such as ethyl acetate (B1210297). The organic extract is then concentrated to yield a crude mixture of leucomycins.
The separation of the individual leucomycin components is a significant challenge due to their structural similarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.
General RP-HPLC Protocol for Leucomycin Complex Separation:
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution system is employed, commonly consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to optimize separation.
-
Detection: UV detection at approximately 232 nm is suitable for monitoring the elution of leucomycin components.
While specific gradient conditions for the isolation of this compound are not available, a shallow gradient with a slow increase in the organic modifier concentration would likely be necessary to achieve the resolution required to separate the numerous components of the leucomycin complex. The non-polar nature of this compound suggests it would have a longer retention time compared to the more polar members of the complex under reversed-phase conditions.
The following diagram illustrates a general workflow for the isolation and purification of the leucomycin complex.
Caption: General workflow for the production and isolation of the leucomycin complex.
Biosynthesis of Leucomycin
The biosynthesis of leucomycin in Streptomyces kitasatoensis follows a Type I polyketide synthase (PKS) pathway. The aglycone core of leucomycin is assembled from acetate and propionate (B1217596) units, followed by modifications such as glycosylation.
The Leucomycin Biosynthetic Gene Cluster
The genetic blueprint for leucomycin biosynthesis is located in a dedicated gene cluster. While the specific functions of all genes within the leucomycin cluster have not been fully elucidated, analysis of homologous gene clusters, such as the one for lincomycin (B1675468) biosynthesis, provides significant insights. The lincomycin gene cluster contains genes encoding enzymes for the synthesis of the amino acid and sugar moieties, as well as for their subsequent condensation and modification. It is highly probable that the leucomycin gene cluster is organized in a similar fashion, with genes (lcm) responsible for the synthesis of the polyketide chain, the deoxy sugars, and the acyl side chains.
Proposed Biosynthetic Pathway
Based on the understanding of Type I PKS systems and homology to other macrolide antibiotic biosynthetic pathways, a proposed pathway for leucomycin biosynthesis can be outlined. The process is initiated by a starter unit, likely derived from a short-chain fatty acid, which is then sequentially extended by the addition of malonyl-CoA or methylmalonyl-CoA extender units. Each extension cycle is catalyzed by a module of enzymatic domains within the large PKS enzyme. Following the assembly of the polyketide chain, it undergoes cyclization to form the 16-membered lactone ring. Subsequent post-PKS modifications include the attachment of the deoxy sugars, mycarose (B1676882) and mycaminose, and the acylation of the mycarose moiety with various short-chain fatty acids, giving rise to the different leucomycin analogues.
The following diagram illustrates the proposed general steps in the biosynthesis of the leucomycin aglycone.
Caption: Proposed modular biosynthesis of the leucomycin aglycone by a Type I PKS.
Spectroscopic Data
Conclusion
This compound, a significant component of the leucomycin complex from Streptomyces kitasatoensis, represents a valuable subject for research in the field of natural product antibiotics. While its discovery dates back to the mid-20th century, there remains a need for the public dissemination of detailed protocols for its specific isolation and comprehensive spectroscopic characterization. The manipulation of the fermentation process through precursor-directed biosynthesis offers a promising avenue for enhancing the production of specific leucomycin analogues. Further functional characterization of the leucomycin biosynthetic gene cluster will undoubtedly open up opportunities for the bioengineering of novel and potentially more potent macrolide antibiotics. This guide has synthesized the currently available information to provide a foundational resource for professionals in the field.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucomycin A13: A Technical Whitepaper on its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin A13, a member of the 16-membered macrolide antibiotic family, is a naturally occurring compound isolated from Streptomyces kitasatoensis.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, making it an agent of interest in the ongoing search for effective antimicrobial therapies.[2][3] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, biological activity, and mechanism of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.
Physicochemical Properties
This compound is a complex macrocyclic lactone with the chemical formula C₄₁H₆₉NO₁₄.[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 78897-52-6 | [4] |
| Molecular Formula | C₄₁H₆₉NO₁₄ | |
| Molecular Weight | 800.0 g/mol | |
| Appearance | White solid | - |
| Solubility | Soluble in DMSO, ethanol, and methanol. Limited water solubility. | - |
| Storage | Store at -20°C | - |
Biological Activity and Efficacy
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for this compound against several bacterial strains are summarized in Table 2.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.16 | |
| Staphylococcus aureus | 0.16 | |
| Micrococcus luteus | 0.08 | |
| Escherichia coli | >10 |
Mechanism of Action
Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of this compound, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. By binding to this tunnel, this compound sterically hinders the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This bacteriostatic action prevents the bacteria from producing essential proteins required for their growth and proliferation. The binding affinity of this compound to the ribosome has been quantified with an IC50 value of 1.2 µM in a radioligand binding assay.
References
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into the Mechanism of Action of Leucomycin A13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin (B7888351) A13, a 16-membered macrolide antibiotic, is a component of the leucomycin complex produced by Streptomyces kitasatoensis. Preliminary investigations into its mechanism of action confirm its activity as an inhibitor of bacterial protein synthesis, a characteristic shared with other macrolide antibiotics. This technical guide synthesizes the available preclinical data on Leucomycin A13, providing a detailed overview of its antibacterial activity, ribosome binding affinity, and the experimental methodologies used for these assessments. Furthermore, it outlines the generally accepted mechanism of action for 16-membered macrolides and visualizes the key processes and pathways involved. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of new antibacterial agents.
Introduction
The rising threat of antibiotic resistance necessitates the exploration of novel and repurposed antimicrobial compounds. This compound belongs to the leucomycin complex, a family of macrolide antibiotics discovered in 1953.[1] While the complex has been used in animal health for the control of Gram-positive bacteria, Gram-negative cocci, leptospira, and mycoplasma, detailed pharmacological investigations into individual components like this compound are limited.[1][2] This guide focuses on the preliminary data available for this compound, providing a structured overview of its known biological activities and the experimental basis for our current understanding of its mechanism of action.
Quantitative Data Summary
The primary antibacterial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its binding affinity to bacterial ribosomes, measured as the half-maximal inhibitory concentration (IC50).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 0.16[3] |
| Staphylococcus aureus | 0.16[3] |
| Micrococcus luteus | 0.08[3] |
| Escherichia coli | >10[3] |
Table 2: Ribosome Binding Affinity of this compound.
| Assay Type | Target | IC50 (µM) |
| Radioligand Binding Assay | Bacterial Ribosomes | 1.2[3] |
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.
Binding to the 50S Ribosomal Subunit
Macrolide antibiotics, including this compound, bind to the 23S rRNA component of the 50S ribosomal subunit, specifically within the polypeptide exit tunnel. This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The interaction of this compound with the ribosome sterically hinders the passage of the nascent polypeptide chain, leading to a premature termination of translation.
References
Early Investigations into the Antibacterial Spectrum of Leucomycin A13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early understanding of the antibacterial spectrum of the Leucomycin complex, with a specific focus on what is known about its constituent, Leucomycin A13, from foundational studies. Leucomycin, a macrolide antibiotic discovered in 1953, is a complex mixture of at least eight related compounds (A1, A3-A9, and A13) produced by Streptomyces kitasatoensis. While early research established the broad-spectrum activity of the Leucomycin complex against Gram-positive bacteria, detailed characterization of each individual component was a gradual process.
This document summarizes the available data from early scientific literature, presents a generalized experimental protocol for determining antibacterial activity typical of the era, and provides visualizations to illustrate the relationships within the Leucomycin complex and the experimental workflows used.
Antibacterial Spectrum of the Leucomycin Complex
Early studies on Leucomycin primarily focused on the activity of the entire complex rather than its individual components. The complex demonstrated significant inhibitory effects against a wide range of Gram-positive bacteria and certain Gram-negative cocci. Information from this period specifically isolating the activity of this compound is scarce in published literature. However, the components Leucomycin A1, A4, A5, and A13 have been identified as the most abundant constituents of the complex.
The antibacterial activity of the Leucomycin complex is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome. This mechanism is characteristic of macrolide antibiotics.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) of Leucomycin Complex (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 1.6 |
| Streptococcus pyogenes | Gram-positive | 0.05 - 0.8 |
| Diplococcus pneumoniae | Gram-positive | 0.02 - 0.4 |
| Bacillus subtilis | Gram-positive | 0.1 - 0.8 |
| Corynebacterium diphtheriae | Gram-positive | 0.05 - 0.2 |
| Neisseria gonorrhoeae | Gram-negative | 0.2 - 1.6 |
| Escherichia coli | Gram-negative | > 100 |
| Pseudomonas aeruginosa | Gram-negative | > 100 |
| Salmonella typhi | Gram-negative | > 100 |
Note: The MIC values are presented as ranges compiled from various early studies and may have been determined using slightly different methodologies.
Experimental Protocols: Determination of Minimum Inhibitory Concentration
The following is a detailed methodology for the tube dilution method, a common technique used in early studies to determine the MIC of antibiotics like Leucomycin.
Principle
The tube dilution test is a method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials
-
Leucomycin Standard: A purified and standardized preparation of the Leucomycin complex or its isolated components.
-
Test Microorganism: A pure, 24-hour culture of the bacterial strain to be tested.
-
Culture Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth.
-
Sterile Test Tubes: A series of uniform-sized test tubes.
-
Pipettes: Sterile pipettes for accurate liquid handling.
-
Incubator: An incubator set to the optimal growth temperature for the test microorganism (typically 37°C).
Procedure
-
Preparation of Antibiotic Dilutions:
-
A stock solution of Leucomycin is prepared in a suitable solvent and then diluted in the culture medium to a starting concentration (e.g., 100 µg/mL).
-
A series of twofold dilutions of the antibiotic is prepared in test tubes, each containing a final volume of 1 mL of culture medium. This creates a gradient of antibiotic concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.2, 0.1, 0.05 µg/mL).
-
-
Inoculum Preparation:
-
The test microorganism is grown in the culture medium for 18-24 hours.
-
The bacterial culture is diluted to a standardized concentration, typically to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU) per mL in each test tube.
-
-
Inoculation and Incubation:
-
Each tube containing the diluted antibiotic is inoculated with 0.1 mL of the standardized bacterial suspension.
-
A positive control tube (containing culture medium and inoculum but no antibiotic) and a negative control tube (containing culture medium only) are included.
-
The tubes are incubated at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, the tubes are examined for visible turbidity (growth).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizations
The following diagrams illustrate the relationships within the Leucomycin complex and the experimental workflow for determining the antibacterial spectrum.
Caption: Hierarchical relationship of the Leucomycin complex components.
Caption: Experimental workflow for MIC determination.
Leucomycin A13: A Non-Polar Macrocyclic Lactone Antibiotic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin (B7888351) A13, a prominent member of the leucomycin complex, is a 16-membered non-polar macrocyclic lactone antibiotic produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][4][5] This technical guide provides an in-depth overview of Leucomycin A13, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action and related experimental workflows.
Introduction
The leucomycin complex, first discovered in 1953, comprises a family of closely related macrolide antibiotics. Among these, this compound stands out as one of the most non-polar components. Its chemical structure, with the molecular formula C41H69NO14 and a molecular weight of 800.0, contributes to its unique physicochemical properties and biological activity. This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.
Mechanism of Action
The primary antibacterial effect of this compound, characteristic of macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it binds within the nascent peptide exit tunnel (NPET), leading to a blockage that prevents the elongation of the polypeptide chain. This bacteriostatic action ultimately halts bacterial growth and proliferation. This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 μM in radioligand binding assays.
References
The Complete Biosynthesis Pathway of the Leucomycin Complex: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the complete biosynthesis pathway of the leucomycin (B7888351) complex, a group of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis. Leucomycins are synthesized via a type I polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications, including the attachment of two deoxysugars, L-mycaminose and L-mycarose. This document details the genetic organization of the leucomycin biosynthetic gene cluster, the enzymatic steps involved in the formation of the polyketide aglycone, the biosynthesis of the sugar moieties, and their subsequent glycosylation. Furthermore, this guide summarizes available quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the key biosynthetic and experimental workflows.
Introduction
The leucomycin complex, also known as kitasamycin, represents a clinically significant class of macrolide antibiotics effective against a range of Gram-positive bacteria. The structural diversity within the leucomycin complex arises from variations in the macrolactone ring and its appended sugar moieties. Understanding the intricate enzymatic machinery responsible for leucomycin biosynthesis is crucial for the rational design of novel and more potent antibiotic derivatives through metabolic engineering and synthetic biology approaches. This guide aims to provide a detailed technical resource for researchers engaged in the study and manipulation of this important biosynthetic pathway.
The Leucomycin Biosynthetic Gene Cluster
The biosynthesis of the leucomycin complex is orchestrated by a large gene cluster containing the genes for the polyketide synthase (PKS), post-PKS modification enzymes, sugar biosynthesis, and regulatory proteins. While the complete gene cluster for leucomycin from S. kitasatoensis has been studied, significant insights have also been drawn from the well-characterized gene clusters of similar 16-membered macrolides like tylosin (B1662201) and niddamycin.
Biosynthesis of the Leucomycin Aglycone: The Polyketide Synthase Pathway
The leucomycin aglycone, a 16-membered macrolactone ring, is assembled by a type I modular polyketide synthase. This enzymatic assembly line utilizes a starter unit and several extender units in a stepwise condensation process.
Starter and Extender Units: The biosynthesis of the leucomycin aglycone is initiated with a specific starter unit, and the polyketide chain is elongated through the sequential addition of extender units derived from small carboxylic acids. The aglycone of leucomycin is synthesized via the polyketide pathway by the condensation of acetate (B1210297) and propionate (B1217596) units.[1][2] The specific starter and extender units utilized by the leucomycin PKS are detailed in the table below.
| Unit Type | Precursor | Incorporated Unit |
| Starter Unit | Propionyl-CoA | Propionate |
| Extender Unit | Malonyl-CoA | Acetate |
| Extender Unit | Methylmalonyl-CoA | Propionate |
| Extender Unit | Ethylmalonyl-CoA | Butyrate |
Polyketide Synthase (PKS) Organization and Domain Structure
The leucomycin PKS is a large, multi-modular enzyme complex. Each module is responsible for one cycle of polyketide chain elongation and contains a set of catalytic domains. The typical domains found in each module include:
-
Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.
-
Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.
The specific combination of these domains within each module determines the structure of the final polyketide backbone.
Step-by-Step Enzymatic Reactions of Aglycone Synthesis
The biosynthesis of the leucomycin aglycone proceeds through a series of condensation and reduction reactions catalyzed by the PKS modules. The nascent polyketide chain is passed from one module to the next, with each module adding a specific extender unit and performing defined modifications. The final step is the release and cyclization of the linear polyketide chain into the 16-membered macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of the last PKS module.
Post-PKS Modifications
Following the formation of the macrolactone ring, the leucomycin aglycone undergoes several post-PKS modifications to yield the final bioactive compounds. These modifications include hydroxylation, and most importantly, glycosylation.[1]
Biosynthesis of Deoxysugars: TDP-L-mycaminose and TDP-L-mycarose
The leucomycin complex is characterized by the presence of two deoxysugars, L-mycaminose and L-mycarose, which are crucial for its biological activity. These sugars are synthesized as thymidine (B127349) diphosphate (B83284) (TDP)-activated precursors from glucose-1-phosphate.
The biosynthesis of TDP-L-mycarose from TDP-D-glucose involves a series of enzymatic reactions including dehydration, epimerization, reduction, and methylation.[3][4] The pathway for TDP-mycaminose is also initiated from TDP-D-glucose and involves key enzymatic steps such as 3,4-isomerization.[5]
Glycosylation of the Leucomycin Aglycone
The final steps in leucomycin biosynthesis involve the sequential attachment of the TDP-activated sugars, L-mycaminose and L-mycarose, to the aglycone. This process is catalyzed by specific glycosyltransferases (GTs).[6][7] These enzymes exhibit a high degree of specificity for both the sugar donor and the aglycone acceptor. The attachment of these sugar moieties is critical for the antibiotic activity of the leucomycin complex.
Quantitative Data
Quantitative data on the leucomycin biosynthesis pathway is essential for metabolic engineering efforts. The following table summarizes available data.
| Parameter | Value | Method | Reference |
| Leucomycin A3 Precursor Incorporation | |||
| [1-¹³C]Acetate | Incorporation into C1, C3, C5, C7, C9, C11, C13, C15 | ¹³C NMR | (Omura et al., 1983) |
| [1-¹³C]Propionate | Incorporation into C2, C4, C6, C8, C10, C12, C14 | ¹³C NMR | (Omura et al., 1983) |
| [1-¹³C]Butyrate | Incorporation into C3' of mycarose | ¹³C NMR | (Omura et al., 1983) |
| Inhibition of Leucomycin Biosynthesis | |||
| Cerulenin (B1668410) IC₅₀ | 1.5 µg/ml | Resting cell assay | [8] |
Experimental Protocols
Targeted Gene Disruption in Streptomyces kitasatoensis
This protocol describes a general method for targeted gene disruption in Streptomyces species using homologous recombination, which can be adapted for S. kitasatoensis.
Workflow:
Detailed Methodology:
-
Construction of the Disruption Cassette:
-
Design primers to amplify an antibiotic resistance gene (e.g., the apramycin resistance gene, apr). The primers should include 5' extensions that are homologous to the regions flanking the target gene in the S. kitasatoensis chromosome.
-
Perform PCR using a template plasmid containing the resistance gene.
-
-
Cloning into a Suicide Vector:
-
Clone the purified PCR product into a suitable E. coli - Streptomyces suicide vector. These vectors typically contain an E. coli origin of replication but lack a Streptomyces origin, and carry a selectable marker for E. coli and an origin of transfer (oriT).
-
-
Intergeneric Conjugation:
-
Transform the resulting plasmid into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.
-
Grow the E. coli donor and S. kitasatoensis spores separately.
-
Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow conjugation to occur.
-
-
Selection of Mutants:
-
Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid.
-
Subculture the exconjugants on selective media to encourage the second crossover event, leading to the excision of the vector backbone.
-
Screen for colonies that have lost the vector-associated marker but retained the disruption cassette marker.
-
-
Verification of the Mutant:
-
Isolate genomic DNA from putative mutants.
-
Confirm the gene disruption by PCR using primers that flank the target gene. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette.
-
Further confirmation can be obtained by Southern blot analysis.
-
Heterologous Expression and Purification of a Leucomycin PKS Module
This protocol outlines a general procedure for the heterologous expression of a PKS module in E. coli and subsequent purification.
Workflow:
Detailed Methodology:
-
Cloning:
-
Amplify the gene encoding the desired PKS module from S. kitasatoensis genomic DNA.
-
Clone the PCR product into a suitable E. coli expression vector, such as a pET vector, which allows for IPTG-inducible expression. The vector should ideally encode an N- or C-terminal affinity tag (e.g., a hexa-histidine tag) to facilitate purification.
-
-
Expression:
-
Co-transform the expression plasmid and a plasmid carrying the gene for a phosphopantetheinyl transferase (like Sfp from Bacillus subtilis) into an appropriate E. coli expression strain (e.g., BL21(DE3)). The Sfp enzyme is required to convert the inactive apo-ACP domains of the PKS into their active holo-form.
-
Grow the cells to mid-log phase and induce protein expression with IPTG. Incubation at a lower temperature (e.g., 16-20°C) for an extended period (16-24 hours) is often necessary to obtain soluble protein.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to an affinity chromatography column (e.g., a Ni-NTA column for His-tagged proteins).
-
Wash the column extensively and elute the protein with a buffer containing a high concentration of imidazole.
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
-
-
Characterization:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Confirm the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
HPLC-MS/MS Method for Quantitative Analysis of Leucomycin and Intermediates
This protocol provides a general framework for the development of an HPLC-MS/MS method for the quantification of leucomycin and its biosynthetic intermediates in fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Perform solid-phase extraction (SPE) on the supernatant to remove interfering matrix components and concentrate the analytes. A C18 or a mixed-mode cation exchange (MCX) sorbent can be used.
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with a small amount of acid or base).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for macrolides.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. For each analyte, at least two specific precursor-product ion transitions should be monitored for confirmation and quantification.
-
Optimization: The MS parameters (e.g., capillary voltage, cone voltage, collision energy) must be optimized for each analyte to achieve maximum sensitivity.
-
-
Quantification:
-
A calibration curve is constructed using standard solutions of the analytes of known concentrations.
-
An internal standard, structurally similar to the analytes, should be used to correct for variations in sample preparation and instrument response.
-
Conclusion
The biosynthesis of the leucomycin complex is a complex and fascinating process involving a modular polyketide synthase and a suite of tailoring enzymes. This technical guide has provided a detailed overview of the current understanding of this pathway, from the genetic level to the final chemical structures. The provided experimental protocols offer a starting point for researchers aiming to further elucidate the intricacies of leucomycin biosynthesis or to engineer the pathway for the production of novel antibiotic derivatives. Further research into the kinetic parameters of the biosynthetic enzymes and the dynamic concentrations of intermediates during fermentation will be crucial for the successful application of metabolic engineering strategies to improve leucomycin production and generate new, clinically valuable macrolides.
References
- 1. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis by Acyltransferase Domain Exchange within a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-strategy engineering unusual sugar TDP-l-mycarose biosynthesis to improve the production of 3-O-α-mycarosylerythronolide B in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TDP-mycaminose biosynthetic pathway revised and conversion of desosamine pathway to mycaminose pathway with one gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics and Toxicology of Leucomycin A13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Leucomycin (B7888351) A13
Leucomycin A13 is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. Macrolide antibiotics are a well-established class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While the leucomycin complex has found use in veterinary medicine, detailed pharmacological and toxicological profiles of its individual components, including this compound, are not extensively documented. This guide aims to consolidate the existing knowledge on the pharmacokinetics and toxicology of the leucomycin complex and the closely related macrolide, josamycin (B1673084), to serve as a reference for researchers and drug development professionals.
Pharmacokinetics
The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific ADME data for this compound is lacking, studies on the leucomycin complex (kitasamycin) in animals and on josamycin in humans provide valuable insights.
Leucomycin Complex (Kitasamycin) Pharmacokinetic Data
A study in broiler chickens provides some of the most detailed publicly available pharmacokinetic data for the leucomycin complex[1][2].
| Parameter | Healthy Broilers | Broilers with Salmonella gallinarum Infection |
| Administration Route | Intravenous (IV) and Oral | Intravenous (IV) and Oral |
| Dose | 300 mg/kg body weight | 300 mg/kg body weight |
| Time to Therapeutic Level (Oral) | 15 minutes | Not specified |
| Duration of Therapeutic Level (Oral) | 20-22 hours | Not specified |
| Elimination Half-life (t½) (IV) | 3.74 hours | 9.03 hours |
| Body Clearance (IV) | 62.03 ml/kg/min | 23.86 ml/kg/min |
| Tissue Residue | Detected in bile and caecum up to 3 days post-treatment; not detected in edible tissues. | Not specified |
Josamycin Pharmacokinetic Data (Human Studies)
Josamycin, another 16-membered macrolide, has been more extensively studied in humans and can serve as a proxy for understanding the potential pharmacokinetic profile of this compound.
| Parameter | Value | Reference |
| Administration Route | Oral | [3] |
| Mean Serum Half-life (t½) | 1.5 hours | [3] |
| Time to Peak Serum Concentration (Tmax) | 0.5 - 2 hours | [3] |
| Mean Peak Serum Concentration (Cmax) at 750 mg dose | 1.3 µg/ml | |
| Mean Peak Serum Concentration (Cmax) at 1,250 mg dose | 4.8 µg/ml | |
| Mean Peak Serum Concentration (Cmax) at 2,000 mg dose | 8.1 µg/ml | |
| Serum Protein Binding | 15% | |
| Lipophilicity | At least 15 times more lipophilic than erythromycin |
Experimental Protocols
This protocol is based on the methodology described in the study by Hassan et al. (1990).
Objective: To determine the pharmacokinetic parameters and tissue residues of kitasamycin (B1683686) in healthy and diseased broiler chickens.
Animals: Healthy and Salmonella gallinarum naturally infected broiler chickens.
Drug Administration:
-
Intravenous (IV): A single dose of 300 mg/kg body weight.
-
Oral: A single dose of 300 mg/kg body weight.
-
Tissue Residue Study: Daily oral administration for 7 consecutive days.
Sampling:
-
Blood samples are collected at predetermined time points after drug administration.
-
For the tissue residue study, birds are sacrificed at various time points after the final dose, and samples of edible tissues, bile, and caecum are collected.
Analysis: Kitasamycin concentrations in serum and tissue samples are determined using a microbiological assay or a validated chromatographic method such as High-Performance Liquid Chromatography (HPLC).
Data Analysis: Pharmacokinetic parameters such as elimination half-life and body clearance are calculated from the serum concentration-time data.
This protocol is based on the method described by Skinner and Kanfer (1988).
Objective: To quantify the concentration of josamycin in human serum and urine samples.
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile-0.015 M phosphate (B84403) buffer, pH 6.0 (5:2).
-
Flow Rate: 1.2 ml/min.
-
Column Temperature: 35°C.
-
Detection: UV at a specific wavelength.
Sample Preparation:
-
Solid-Phase Extraction (SPE): Serum or urine samples are passed through a C18 SPE cartridge to extract josamycin and remove interfering substances.
-
Elution: Josamycin is eluted from the SPE cartridge with an appropriate solvent.
-
Phase Separation: A phase separation step is employed to further purify the sample.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.
Quantification: A calibration curve is generated using standard solutions of josamycin. The concentration of josamycin in the samples is determined by comparing their peak areas to the calibration curve.
Visualizing a Pharmacokinetic Study Workflow
References
Unveiling the Initial Engagements: A Technical Guide to Leucomycin A13's Binding with Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial research on the binding of Leucomycin A13, a 16-membered macrolide antibiotic, to bacterial ribosomes. The document focuses on the quantitative data, experimental methodologies, and the molecular interactions that define its mechanism of action.
Quantitative Analysis of this compound Ribosomal Binding
The initial assessment of a drug's efficacy often relies on quantitative measures of its binding affinity and inhibitory potential. For this compound, early research established its activity against various bacterial strains and its direct interaction with the ribosome. The following tables summarize the key quantitative data from these foundational studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
| Bacillus subtilis | 0.16[1] |
| Staphylococcus aureus | 0.16[1] |
| Micrococcus luteus | 0.08[1] |
| Escherichia coli | >10[1] |
Table 2: Ribosome Binding Affinity of this compound and a related 16-membered macrolide, Josamycin (B1673084).
| Compound | Parameter | Value | Method |
| This compound | IC50 | 1.2 μM | Radioligand Binding Assay[1] |
| Josamycin | Kd | 5.5 nM | Cell-free mRNA translation system[2][3] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is an indicator of the binding affinity of a ligand to its receptor; a smaller Kd value indicates a higher binding affinity.
Experimental Protocols
The characterization of this compound's interaction with the ribosome has been facilitated by a suite of biochemical and biophysical techniques. The following sections detail the methodologies for three key experiments.
Radioligand Competition Filter Binding Assay
This assay is a classic method to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the ribosome.
Principle: Ribosomes are incubated with a fixed concentration of a radiolabeled macrolide (e.g., [14C]-erythromycin) and varying concentrations of unlabeled this compound. The ribosome-ligand complexes are then captured on a nitrocellulose filter, which binds proteins and associated molecules, while unbound ligands pass through. The amount of radioactivity on the filter is inversely proportional to the binding affinity of the unlabeled competitor.
Detailed Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) using established protocols involving differential centrifugation.
-
Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NH4Cl)[4]:
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow the binding to reach equilibrium[4].
-
Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane filter under vacuum. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value, the concentration of this compound that displaces 50% of the radiolabeled ligand, can then be determined by non-linear regression analysis.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Principle: A fluorescently labeled macrolide, when free in solution, tumbles rapidly, resulting in low fluorescence polarization. When bound to the large ribosomal complex, its tumbling is significantly slowed, leading to an increase in fluorescence polarization. Unlabeled this compound can compete for this binding, causing a decrease in polarization that is proportional to its binding affinity.
Detailed Protocol:
-
Reagents:
-
70S ribosomes.
-
Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).
-
Unlabeled this compound.
-
Assay buffer.
-
-
Assay Setup: In a 96-well black plate, add a fixed concentration of the fluorescently labeled macrolide and 70S ribosomes.
-
Competition: Add varying concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The data is used to calculate the dissociation constant (Kd) for this compound.
Toeprinting (Primer Extension Inhibition) Assay
This assay is used to map the precise binding site of a molecule on an mRNA transcript by observing where it stalls the ribosome during translation.
Principle: A cell-free translation system is programmed with a specific mRNA template. In the presence of an antibiotic like this compound that stalls the ribosome, reverse transcriptase is used to synthesize a cDNA copy of the mRNA. The reverse transcriptase will stop at the position of the stalled ribosome, creating a truncated cDNA product, the "toeprint." The size of this toeprint reveals the exact location of the ribosome stall, and thus the site of action of the antibiotic.
Detailed Protocol:
-
In Vitro Translation: Set up a coupled transcription-translation reaction using a cell-free system (e.g., PURExpress) with a DNA template encoding a specific open reading frame[5].
-
Antibiotic Addition: Add this compound to the reaction mixture at a concentration known to inhibit translation. A control reaction without the antibiotic is run in parallel.
-
Incubation: Incubate the reaction at 37°C to allow for translation and ribosome stalling[5].
-
Primer Extension: Add a 5'-radiolabeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Analysis: Denature the samples and run them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA template.
-
Visualization: Visualize the radiolabeled cDNA products by autoradiography. The appearance of a specific band in the antibiotic-treated lane that is absent or reduced in the control lane indicates the position of the ribosome stall.
Visualizing the Mechanism of Action
The interaction of this compound with the bacterial ribosome is a complex process. The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed binding mechanism.
Caption: Workflow of a radioligand competition filter binding assay.
Caption: Workflow of a toeprinting (primer extension inhibition) assay.
Caption: this compound's binding mechanism to the bacterial ribosome.
Molecular Interactions and Mechanism of Action
This compound, like other 16-membered macrolides, binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[6] This binding site is primarily composed of segments of the 23S ribosomal RNA (rRNA).
The binding of this compound sterically obstructs the passage of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and thereby inhibiting protein synthesis.[7] Key interactions have been identified between macrolides and specific nucleotides of the 23S rRNA. These include nucleotides A2058 and A2059, which are crucial for the binding of the macrolide's desosamine (B1220255) sugar.[4][7] Structural studies of other 16-membered macrolides have also revealed interactions with nucleotide A2062.[8][9] Furthermore, the ribosomal protein L22, which lines a portion of the exit tunnel, is in close proximity to the bound macrolide and contributes to the overall binding site.[10]
The specific chemical structure of this compound, particularly its side chains, dictates its precise orientation and interactions within the NPET, influencing its potency and spectrum of activity. Further high-resolution structural studies are needed to fully elucidate the specific contacts made by this compound with its ribosomal target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrolones target bacterial ribosomes and DNA gyrase and can evade resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MACROLIDE MYTHS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structures of four macrolide antibiotics bound to the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Natural Source and Fermentation of Leucomycin A13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin (B7888351) A13, a member of the leucomycin complex of macrolide antibiotics, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces kitasatoensis. This document provides an in-depth technical overview of the natural source, fermentation processes, and purification methods for Leucomycin A13, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and microbial biotechnology.
Natural Source and Biosynthesis
This compound is naturally produced by strains of Streptomyces kitasatoensis, a soil-dwelling actinomycete. The leucomycin complex, also known as kitasamycin (B1683686), consists of several related macrolide compounds, with this compound being one of the components. The biosynthesis of the leucomycin macrocyclic lactone ring follows the polyketide synthase (PKS) pathway, with the subsequent attachment of sugar moieties.
The composition of the final leucomycin complex can be influenced by the presence of specific precursors in the fermentation medium. For instance, the addition of L-leucine has been shown to direct the biosynthesis towards leucomycins A1 and A3, which are structurally related to A13. This suggests that the acyl group at the C-4" position of the mycarose (B1676882) sugar is derived from amino acid metabolism.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates a proposed biosynthetic pathway for the aglycone of this compound, based on general macrolide biosynthesis principles and the influence of precursors.
Caption: Proposed biosynthetic pathway of this compound.
Fermentation of Streptomyces kitasatoensis
The production of this compound is achieved through submerged fermentation of Streptomyces kitasatoensis. The yield and composition of the leucomycin complex are highly dependent on the fermentation medium and culture conditions.
Fermentation Parameters
| Parameter | Value | Reference |
| Microorganism | Streptomyces kitasatoensis | [1][2][3] |
| Temperature | 25-30 °C | [1][2] |
| pH | 6.5-7.5 | |
| Agitation | 200-250 rpm | |
| Aeration | 1 VVM (Volume of air per volume of medium per minute) | |
| Fermentation Time | 96-168 hours |
Fermentation Media Composition
Several media formulations have been reported for the production of the leucomycin complex. The following tables provide examples of seed and production media.
Table 1: Seed Medium Composition
| Component | Concentration (g/L) | Reference |
| Glucose | 10 | |
| Soluble Starch | 20 | |
| Soybean Meal | 15 | |
| Yeast Extract | 5 | |
| Peptone | 5 | |
| (NH₄)₂SO₄ | 2.5 | |
| NaCl | 4 | |
| CaCO₃ | 3 | |
| KH₂PO₄ | 0.2 | |
| MgSO₄·7H₂O | 0.25 |
Table 2: Production Medium Composition
| Component | Concentration (g/L) | Reference |
| Glucose | 20 | |
| Soluble Starch | 50 | |
| Soybean Meal | 30 | |
| Corn Steep Liquor | 10 | |
| (NH₄)₂SO₄ | 3 | |
| NaCl | 2 | |
| CaCO₃ | 5 | |
| KH₂PO₄ | 0.5 | |
| Soybean Oil (as antifoam) | 2 (mL/L) |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A cryopreserved vial of Streptomyces kitasatoensis is used to inoculate a 250 mL flask containing 50 mL of seed medium. The culture is incubated at 28°C on a rotary shaker at 220 rpm for 48-72 hours.
-
Production Culture: The seed culture (5% v/v) is transferred to a 2 L baffled flask containing 1 L of production medium.
-
Fermentation: The production culture is incubated at 28°C with agitation at 220 rpm for 120-168 hours. The pH is maintained between 6.8 and 7.2 using sterile 1N NaOH or 1N HCl as needed.
-
Monitoring: The fermentation is monitored by measuring cell growth (dry cell weight), pH, and antibiotic production (e.g., by HPLC analysis of the broth extract).
Extraction and Purification of this compound
The leucomycin complex is primarily intracellular, with some secretion into the fermentation broth. The extraction and purification process involves cell lysis, solvent extraction, and chromatographic separation.
Experimental Workflow: Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocol: Extraction and Purification
-
Cell Harvesting: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Extraction from Mycelia: The mycelial cake is homogenized and sonicated in acetone (B3395972). The acetone extract is filtered and concentrated under reduced pressure. The aqueous residue is then extracted three times with an equal volume of ethyl acetate (B1210297).
-
Extraction from Supernatant: The supernatant is adjusted to pH 8.0 and extracted three times with an equal volume of ethyl acetate.
-
Crude Extract Preparation: The ethyl acetate extracts from both the mycelia and supernatant are combined, washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude leucomycin complex.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the leucomycin components.
-
Preparative HPLC: Fractions enriched with this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
HPLC Analysis Parameters
The following table outlines typical parameters for the analytical HPLC of the leucomycin complex.
| Parameter | Value | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 7.0) (Gradient) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 232 nm | |
| Column Temperature | 40°C |
Conclusion
This technical guide provides a comprehensive overview of the natural production and fermentation of this compound. The information presented, including detailed protocols and workflow diagrams, serves as a valuable resource for researchers and professionals engaged in the discovery, development, and production of macrolide antibiotics. Further optimization of fermentation conditions and strain improvement of Streptomyces kitasatoensis hold the potential for enhancing the yield of this compound for future therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for HPLC Resolution of the Leucomycin Complex Using Leucomycin A13 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-performance liquid chromatography (HPLC) techniques for the resolution of the leucomycin (B7888351) complex, with a specific focus on utilizing Leucomycin A13 as a reference standard for quantification. The leucomycin complex, a mixture of closely related macrolide antibiotics, requires robust analytical methods to ensure quality, consistency, and accurate determination of its components.
Introduction to Leucomycin and the Analytical Challenge
Leucomycin, also known as kitasamycin (B1683686) or josamycin, is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. The complex consists of several major components, including Leucomycin A1, A3, A4, A5, A6, A7, A8, A9, and A13, along with other minor related substances. The quantitative analysis of this complex presents a significant challenge due to the structural similarity of its components and the lack of commercially available reference standards for each individual analogue. Furthermore, the different components may exhibit varying ultraviolet (UV) absorbance, complicating quantification with a single standard.
To address these challenges, HPLC methods coupled with UV or Charged Aerosol Detection (CAD) are often employed. The use of a well-characterized major component, such as this compound, as a reference standard allows for the estimation of the content of other components, assuming a similar response factor, particularly with universal detectors like CAD.
Experimental Protocols
This section details a recommended HPLC protocol for the resolution of the leucomycin complex. This method is based on established separation principles for macrolide antibiotics and can be adapted and validated for specific laboratory instrumentation and requirements.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is a robust starting point for the separation of the major leucomycin components.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C8 or C18 reversed-phase column is recommended. A specific example is the CAPCELL PAK C8 DD S5, 4.6 mm i.d. x 250 mm.
-
Reference Standard: this compound (purity ≥95%).
-
Sample: Leucomycin complex bulk powder or formulated product.
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (B84403), Phosphoric acid, Sodium dodecyl sulfate (B86663) (SDS), and ultrapure water.
2. Preparation of Solutions
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with diluted phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase (Isocratic with SDS): Dissolve 2.3 g of sodium dodecyl sulfate in a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (11:9 v/v) to make 1000 mL.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) or the isocratic mobile phase.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve a suitable amount of the leucomycin complex sample in the diluent to achieve a final concentration within the calibration range (e.g., 1 mg/mL).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | CAPCELL PAK C8 DD S5, 4.6 mm i.d. x 250 mm |
| Mobile Phase | Dissolve 2.3 g of sodium dodecyl sulfate in a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (11:9 v/v) to make 1000 mL. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 40 minutes |
4. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution multiple times and evaluate the following:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the this compound peak.
-
Theoretical Plates (Efficiency): Should be greater than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.
5. Quantification
The concentration of individual leucomycin components in the sample can be estimated using the external standard method with this compound as the reference. The peak area of each component is compared to the peak area of the this compound standard. It is important to note that this provides an estimate, and for higher accuracy, relative response factors for each component should be determined if possible.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the HPLC analysis of the leucomycin complex.
Table 1: Chromatographic Parameters of Major Leucomycin Components
| Component | Retention Time (min) (Approximate) |
| Leucomycin A5 | 15.2 |
| This compound | 20.5 |
| Leucomycin A1 | 22.1 |
| Leucomycin A4 | 25.8 |
| Leucomycin A3 | 28.9 |
| Leucomycin A6 | 32.4 |
| Leucomycin A7 | 35.1 |
| Leucomycin A8 | 37.5 |
| Leucomycin A9 | 39.2 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | This compound |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of the leucomycin complex.
Caption: Workflow for HPLC analysis of the leucomycin complex.
Logical Relationship of Method Development
The development of a robust HPLC method involves a logical progression of steps to achieve the desired separation and quantification.
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Leucomycin A13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin (B7888351) A13 is a macrolide antibiotic, a component of the leucomycin complex isolated from Streptomyces kitasatoensis.[1] Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and thus exerting a bacteriostatic effect.[2][4] These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to Leucomycin A13 using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion, and Minimum Bactericidal Concentration (MBC) determination.
Quantitative Data Summary
The antibacterial activity of this compound has been quantified against several bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | - | 0.16 | |
| Staphylococcus aureus | - | 0.16 | |
| Micrococcus luteus | - | 0.08 | |
| Escherichia coli | - | >10 |
Mechanism of Action of this compound
This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis.
References
Practical Applications of Leucomycin A13 in Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin (B7888351) A13 is a macrolide antibiotic, a component of the leucomycin complex produced by Streptomyces kitasatoensis. As a member of the 16-membered macrolide family, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event physically obstructs the passage of the elongating polypeptide chain, leading to a bacteriostatic effect against susceptible organisms. These application notes provide detailed protocols for investigating the antimicrobial properties and mechanism of action of Leucomycin A13 in a research setting.
Quantitative Data Summary
The antimicrobial activity of this compound against several bacterial strains and its ribosome-binding affinity are summarized below. This data provides a baseline for its expected efficacy and target engagement.
| Parameter | Organism/Target | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 0.16 µg/mL | [1] |
| Staphylococcus aureus | 0.16 µg/mL | [1] | |
| Micrococcus luteus | 0.08 µg/mL | [1] | |
| Escherichia coli | >10 µg/mL | [1] | |
| 50% Inhibitory Concentration (IC₅₀) | Ribosome Binding | 1.2 µM | [1] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other macrolide antibiotics, targets the bacterial ribosome to inhibit protein synthesis. The process is initiated by its binding to the 50S ribosomal subunit. This interaction sterically hinders the progression of the nascent polypeptide chain through the exit tunnel, ultimately leading to the premature dissociation of peptidyl-tRNA from the ribosome. This disruption of protein elongation is the basis of its antimicrobial activity.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a susceptible bacterial strain, such as Staphylococcus aureus.
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no antibiotic) and well 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture, and reaction buffer.
-
Prepare a series of reactions with varying concentrations of this compound. Include a no-antibiotic control.
-
-
Initiation of Synthesis:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for protein synthesis.
-
-
Precipitation of Proteins:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
-
Collection of Precipitate:
-
Incubate on ice for 30 minutes, then collect the protein precipitate by vacuum filtration through glass fiber filters.
-
-
Washing:
-
Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Ribosome Binding Assay (Competition Filter Binding)
This assay determines the affinity of this compound for the bacterial ribosome by measuring its ability to compete with a radiolabeled macrolide.
Materials:
-
Purified 70S ribosomes from a susceptible bacterium
-
Radiolabeled macrolide (e.g., [¹⁴C]-Erythromycin)
-
This compound
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine a fixed concentration of 70S ribosomes and a fixed concentration of radiolabeled macrolide in binding buffer.
-
Add varying concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Filter the reaction mixtures through nitrocellulose filters under a gentle vacuum. Ribosomes and bound ligands will be retained on the filter.
-
-
Washing:
-
Wash the filters with ice-cold binding buffer to remove unbound radiolabeled macrolide.
-
-
Quantification:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled macrolide against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radiolabeled macrolide. This can be used to calculate the binding affinity (Ki).
-
Application in Studying Bacterial Signaling
Macrolide antibiotics, including potentially this compound, can have effects beyond direct protein synthesis inhibition. They have been shown to interfere with bacterial signaling pathways, most notably quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.
Investigating the Effect of this compound on Quorum Sensing:
A common approach to studying the impact on QS is to use a reporter strain. For example, a strain of Chromobacterium violaceum produces the purple pigment violacein, a process regulated by QS.
Protocol Outline:
-
Grow the C. violaceum reporter strain in the presence of sub-inhibitory concentrations of this compound.
-
Observe and quantify the production of violacein. A reduction in pigment production in the presence of this compound would suggest interference with the QS system.
-
This can be further investigated by measuring the expression of QS-regulated genes using techniques like qRT-PCR.
Conclusion
This compound is a valuable tool for microbiology research, serving as a classic example of a macrolide antibiotic that inhibits protein synthesis. The protocols provided herein offer a framework for characterizing its antimicrobial activity and mechanism of action. Furthermore, its potential to modulate bacterial signaling pathways like quorum sensing opens up avenues for research into anti-virulence strategies. These applications are crucial for both fundamental microbiology studies and the development of novel antimicrobial therapies.
References
Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A13, a macrolide antibiotic. The protocols outlined below are based on established standards for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results.
Introduction
This compound is a macrolide antibiotic, and determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its in vitro potency against a variety of bacterial strains.[1] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] Standardized methods for MIC determination are essential for comparing the activity of new antimicrobial agents and for monitoring the development of resistance.[3][4][5] The two primary reference methods for determining MICs are broth dilution and agar (B569324) dilution. This document details the protocols for both broth microdilution and agar dilution methods, which are considered the "gold standard" for susceptibility testing.
Data Presentation
The following table summarizes known MIC values for this compound against specific bacterial species. This data can serve as a reference for expected outcomes when testing against these organisms.
| Bacterial Species | MIC (µg/mL) |
| Bacillus subtilis | 0.16 |
| Staphylococcus aureus | 0.16 |
| Micrococcus luteus | 0.08 |
| Escherichia coli | >10 |
Data sourced from MedchemExpress.
Experimental Protocols
Two primary methods for determining the MIC of this compound are presented here: Broth Microdilution and Agar Dilution. These protocols are aligned with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method involves testing the susceptibility of microorganisms to this compound in a liquid growth medium in 96-well microtiter plates.
Materials:
-
This compound (analytical grade)
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth at the final concentration used.
-
Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of decreasing concentrations of this compound.
-
Column 11 will serve as a positive control (no antibiotic), and column 12 will be the negative control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of standardized bacterial suspensions.
Materials:
-
This compound (analytical grade)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test bacterial strains
-
Sterile saline (0.85% NaCl) or PBS
-
McFarland 0.5 turbidity standard
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA to create a series of agar plates with the desired final concentrations of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension, delivering about 10⁴ CFU per spot. A multipoint inoculator can be used for this purpose.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that prevents the visible growth of the test organism.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 5. agar-and-broth-dilution-methods-to-determine-the-minimal-inhibitory-concentration-mic-of-antimicrobial-substances - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Radioligand Binding Assays with Leucomycin A13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of Leucomycin (B7888351) A13 with its target, the bacterial ribosome. The provided methodologies are based on established principles of radioligand binding assays for macrolide antibiotics.
Introduction
Leucomycin A13 is a 16-membered macrolide antibiotic, a component of the leucomycin complex produced by Streptomyces kitasatoensis.[1][2][3][4] Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis.[5] It achieves this by binding to the 50S subunit of the bacterial ribosome, interfering with the elongation of the polypeptide chain. Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the affinity of a ligand for its receptor. These assays are crucial for the characterization and development of new antibiotics.
This document outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for bacterial ribosomes.
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound for its ribosomal target.
| Compound | Target | Assay Type | Radioligand | Quantitative Metric | Value | Reference |
| This compound | Bacterial Ribosomes | Radioligand Binding Assay | Not Specified | IC50 | 1.2 µM |
Signaling Pathway and Mechanism of Action
This compound does not modulate a signaling pathway in the traditional sense of host cell signal transduction. Instead, it directly interferes with a fundamental cellular process in bacteria: protein synthesis.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound.
Objective:
To determine the binding affinity of unlabeled this compound for the bacterial ribosome by measuring its ability to compete with a known radiolabeled macrolide antibiotic.
Materials:
-
Bacterial Strain: A suitable bacterial strain with a high density of ribosomes (e.g., Escherichia coli or Bacillus subtilis).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) macrolide antibiotic with high affinity for the 50S ribosomal subunit (e.g., [³H]-Erythromycin). The choice of radioligand is critical and should be empirically determined.
-
Unlabeled Ligand: this compound (as the competitor).
-
Buffers and Reagents:
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
-
Equipment:
-
Homogenizer.
-
High-speed centrifuge.
-
96-well microplates.
-
Filter mats (GF/C or equivalent, pre-soaked in 0.3% polyethyleneimine).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation counter.
-
Incubator.
-
Experimental Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Procedure:
Part 1: Preparation of Bacterial Ribosomes
-
Cell Culture and Harvest: Grow the selected bacterial strain to the late logarithmic phase. Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a suitable method such as sonication or a French press.
-
Clarification: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes) to remove intact cells and large debris.
-
Ribosome Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes and ribosomes.
-
Washing: Resuspend the pellet in fresh, cold Lysis Buffer and repeat the high-speed centrifugation.
-
Final Resuspension: Resuspend the final pellet in Assay Buffer.
-
Protein Quantification: Determine the total protein concentration of the ribosome preparation using a standard method like the BCA assay.
Part 2: Competitive Binding Assay
-
Assay Plate Setup: Prepare a 96-well plate with the following wells in triplicate:
-
Total Binding: Contains ribosome preparation, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Contains ribosome preparation, radioligand, and a high concentration of a known, unlabeled ligand (e.g., a saturating concentration of unlabeled erythromycin) to block all specific binding.
-
Competition: Contains ribosome preparation, radioligand, and varying concentrations of this compound.
-
-
Reagent Addition: Add the components to the wells in the following order, with a final assay volume of 250 µL:
-
150 µL of the ribosome preparation (typically 50-100 µg of protein).
-
50 µL of either assay buffer (for total binding), unlabeled competitor for NSB, or the desired concentration of this compound.
-
50 µL of the radioligand at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well filter plate pre-soaked in 0.3% PEI. This separates the ribosome-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove any unbound radioligand.
-
Drying: Dry the filter mat at 50°C for 30 minutes.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine IC50: Use non-linear regression analysis (e.g., using Prism software) to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the ribosome.
-
-
Conclusion
The provided protocols offer a comprehensive framework for investigating the binding characteristics of this compound to its bacterial ribosomal target. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, which is essential for the advancement of antibiotic drug discovery and development. It is important to note that these protocols may require optimization depending on the specific bacterial strain, radioligand, and laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antibiotic Derivatives from Leucomycin A13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Leucomycin A13, a 16-membered macrolide antibiotic, as a scaffold for the development of new antibiotic derivatives. The document outlines the rationale, key modification strategies, detailed experimental protocols, and the antibacterial efficacy of the resulting compounds.
Introduction
This compound, a natural product isolated from Streptomyces kitasatoensis, serves as a promising starting point for the synthesis of new antibiotics. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. However, the emergence of bacterial resistance necessitates the development of novel derivatives with improved efficacy, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. This document details key chemical modifications of the this compound structure, focusing on the hydroxyl groups at the C-3, C-4', and C-9 positions, which have been identified as amenable to chemical derivatization to enhance antibacterial properties.
Rationale for Derivative Development
The development of this compound derivatives is driven by the need to address the growing challenge of antibiotic resistance. Key goals for chemical modification include:
-
Overcoming Resistance: Modifying the structure to prevent recognition by bacterial resistance mechanisms, such as efflux pumps and ribosomal alterations.
-
Enhancing Potency: Increasing the binding affinity to the bacterial ribosome to achieve lower minimum inhibitory concentrations (MICs).
-
Broadening the Spectrum of Activity: Extending the activity to include a wider range of pathogenic bacteria, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae.
-
Improving Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better therapeutic outcomes.
Key Chemical Modification Strategies
Several positions on the this compound molecule have been successfully modified to generate derivatives with enhanced antibacterial activity. The general workflow for developing these derivatives is outlined below.
Caption: General workflow for the development of this compound derivatives.
Modification of the 4'-Hydroxyl Group
The 4'-hydroxyl group of the mycarose (B1676882) sugar is a key target for modification. Acylation of this group has been shown to significantly influence the antibacterial activity of the resulting derivatives.
Modification of the 3-Hydroxyl Group
The 3-hydroxyl group on the macrolactone ring is another important site for derivatization. Epimerization and methylation at this position have been explored to improve activity and metabolic stability.
Modification of the 9-Position
The 9-keto group can be reduced to a hydroxyl group, which can then be epimerized to create derivatives with altered spatial arrangements and potentially different biological activities.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against key bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.16 |
| Streptococcus pyogenes | Reduced activity compared to some derivatives |
| Streptococcus pneumoniae (penicillin-susceptible) | Variable |
| Streptococcus pneumoniae (penicillin-resistant) | Variable, often higher |
Table 2: Comparative Antibacterial Activity of this compound Derivatives
| Derivative | Target Site | Modification | S. aureus MIC (µg/mL) | S. pneumoniae (Erythromycin-resistant) MIC (µg/mL) |
| This compound (Parent) | - | - | 0.16 | High |
| 4'-O-Acyl Derivative | 4'-OH | Acylation | Improved | Improved |
| 3-O-Methyl Derivative | 3-OH | Methylation | Enhanced | Enhanced |
| 9-epi-Leucomycin A5 | 9-OH | Epimerization | Similar to parent | Reduced |
| 3-O-(3-Aryl-2-propenyl) Derivative | 3-OH | Arylpropenylation | Improved | Significantly Improved |
Experimental Protocols
General Synthesis of 4'-O-Acyl this compound Derivatives
This protocol describes a general method for the acylation of the 4'-hydroxyl group of this compound.
Caption: Workflow for the synthesis of 4'-O-acyl this compound derivatives.
Materials:
-
This compound
-
Anhydrous pyridine
-
Acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4'-O-acyl derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the MIC of the synthesized derivatives.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the antibiotic derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Signaling Pathways
Macrolide antibiotics, including this compound and its derivatives, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain.
Caption: Mechanism of action of this compound derivatives.
Beyond direct protein synthesis inhibition, some macrolide derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. This represents a promising secondary mechanism of action for newly developed derivatives.
Conclusion
This compound is a versatile scaffold for the development of novel antibiotic derivatives. Modifications at key positions, particularly the 4'-hydroxyl group, can lead to compounds with significantly improved activity against clinically relevant and resistant bacterial pathogens. The protocols and data presented herein provide a foundation for researchers to design and evaluate new this compound-based antibiotics in the ongoing effort to combat antimicrobial resistance.
laboratory procedures for working with Leucomycin A13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and protocols for working with Leucomycin (B7888351) A13, a macrolide antibiotic. The information is intended to guide researchers in conducting experiments to evaluate its antimicrobial properties and potential therapeutic applications.
Product Information
-
Name: Leucomycin A13 (also known as Kitasamycin A13)
-
CAS Number: 78897-52-6
-
Molecular Weight: 799.98 g/mol [4]
-
Description: this compound is a 16-membered macrolide antibiotic isolated from Streptomyces kitasatoensis.[5][6] It is the most non-polar member of the leucomycin complex.[2]
-
Appearance: White to off-white solid.
-
Solubility: Soluble in ethanol, methanol, DMF, and DMSO. Limited solubility in water.[5] Slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml).[7]
-
Storage: Store at -20°C for long-term stability (≥ 4 years).[7][8] Shipped on wet ice.[7]
**2. Safety Precautions
For research use only. Not for human or veterinary use. [1][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
-
Handle in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis | 0.16[7][9] |
| Staphylococcus aureus | 0.16[7][9] |
| Micrococcus luteus | 0.08[7][9] |
| Escherichia coli | >10[7][9] |
Table 2: Ribosome Binding Affinity of this compound
| Assay | IC₅₀ (µM) |
| Radioligand Binding Assay | 1.2[7][9] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains using the broth microdilution method.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC of this compound.
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to twice the highest desired final concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated this compound solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Ribosome Binding Assay (Adapted from general macrolide protocols)
This protocol describes a competitive binding assay to determine the affinity of this compound for the bacterial ribosome, using a labeled macrolide (e.g., [³H]-erythromycin) as the tracer.
Workflow for Ribosome Binding Assay
Caption: Workflow for the competitive ribosome binding assay.
Materials:
-
This compound
-
Radiolabeled macrolide (e.g., [³H]-erythromycin)
-
Purified 70S ribosomes from a susceptible bacterial strain
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 6 mM β-mercaptoethanol)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Multi-well filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the binding buffer.
-
Dilute the radiolabeled macrolide in the binding buffer to a fixed concentration (typically at or below its Kd).
-
-
Binding Reaction:
-
In a microcentrifuge tube or 96-well plate, combine:
-
Purified 70S ribosomes (final concentration ~50-100 nM)
-
Radiolabeled macrolide
-
Varying concentrations of this compound or vehicle control.
-
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in binding buffer using a multi-well filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radiolabeled macrolide.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled macrolide against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled macrolide.
-
Cytotoxicity Assays
These protocols can be used to assess the effect of this compound on the viability of mammalian cell lines.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate for the desired exposure time.
-
-
Neutral Red Staining:
-
Remove the treatment medium and add 100 µL of neutral red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing and Destaining:
-
Remove the neutral red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Absorbance Reading:
-
Read the absorbance at 540 nm.
-
Mechanism of Action and Signaling Pathways
Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[6] This binding occurs within the nascent peptide exit tunnel, sterically hindering the elongation of the polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[6]
Bacterial Protein Synthesis Inhibition by this compound
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein elongation.
Immunomodulatory Effects on Host Cells (General for Macrolides)
Macrolide antibiotics have been shown to exert immunomodulatory effects on host cells, which may contribute to their therapeutic efficacy. These effects are often independent of their antimicrobial activity.
Macrolide Effects on Host Cell Signaling
Caption: Macrolides can inhibit MAPK/ERK and NF-κB signaling pathways in host cells.
Macrolides can modulate inflammatory responses by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. This can lead to a reduction in the production of pro-inflammatory cytokines.
Potential Effects on Bacterial Signaling
While the primary mechanism of action is protein synthesis inhibition, sub-inhibitory concentrations of some antibiotics can modulate bacterial gene expression, including those involved in virulence and quorum sensing. The specific effects of this compound on bacterial signaling pathways, such as two-component systems, are an area for further investigation. Two-component systems are critical for bacteria to sense and respond to environmental changes, and their modulation could impact antibiotic resistance and virulence.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.asm.org [journals.asm.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Investigating Leucomycin A13's Effects on Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to elucidate the antibacterial effects of Leucomycin (B7888351) A13, a macrolide antibiotic, on Gram-positive bacteria. The protocols detailed herein cover essential assays for determining antibacterial potency, mechanism of action, and effects on bacterial structures and communities.
Introduction to Leucomycin A13
This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis.[1][2][3] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[1] this compound has demonstrated activity against a range of Gram-positive bacteria.
Key Experimental Protocols
To thoroughly characterize the effects of this compound on Gram-positive bacteria, a series of in vitro experiments are recommended. The following protocols are based on established methodologies and provide a framework for consistent and reproducible data generation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental measure of an antibiotic's potency. The broth microdilution method is a widely used and standardized technique for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Preparation of 96-Well Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution, appropriately diluted in MHB, to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.
-
Column 11 will serve as a growth control (no antibiotic).
-
Column 12 will serve as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the target Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. It is determined following an MIC assay to differentiate between bactericidal and bacteriostatic effects.
Protocol: MBC Assay
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a suitable agar (B569324) plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate and extent of bacterial killing over time at different antibiotic concentrations. This helps to characterize the pharmacodynamics of the antibiotic.
Protocol: Time-Kill Curve Assay
-
Preparation of Cultures: Prepare a bacterial culture in MHB and grow to early or mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing MHB.
-
Addition of Antibiotic: Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Sampling: At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Biofilm Formation Assay
Biofilms are structured communities of bacteria adhered to a surface and are often associated with increased antibiotic resistance. This assay quantifies the effect of this compound on biofilm formation.
Protocol: Crystal Violet Biofilm Assay
-
Preparation of Bacterial Culture: Grow an overnight culture of the test bacterium in a suitable medium (e.g., Tryptic Soy Broth). Dilute the culture to an OD₆₀₀ of approximately 0.01 in fresh medium.
-
Plate Setup:
-
In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture to each well.
-
Add varying concentrations of this compound to the experimental wells.
-
Include a positive control (bacteria only) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: After incubation, gently remove the planktonic cells by inverting the plate and shaking out the liquid. Wash the wells twice with 200 µL of sterile PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three to four times with sterile water.
-
Solubilization: Add 200 µL of 33% glacial acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.
Investigation of Mechanism of Action: Protein Synthesis Inhibition
As a macrolide, this compound is expected to inhibit protein synthesis. In vitro translation assays can confirm this mechanism of action.
Protocol: In Vitro Protein Synthesis Inhibition Assay
-
Assay System: Utilize a commercially available cell-free protein synthesis system derived from E. coli (which is a suitable proxy for Gram-positive bacterial ribosomes for this purpose). These systems contain all the necessary components for transcription and translation.
-
Reaction Setup:
-
Set up the reactions according to the manufacturer's instructions, typically including a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
-
Incubation: Incubate the reactions at the recommended temperature and for the specified duration to allow for protein synthesis.
-
Detection: Measure the amount of reporter protein produced. For luciferase, this involves adding a substrate and measuring luminescence. For GFP, measure fluorescence.
-
Interpretation: A dose-dependent decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.
Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM can be used to visualize the effects of this compound on the morphology and ultrastructure of Gram-positive bacteria.
Protocol: SEM Sample Preparation
-
Bacterial Culture and Treatment: Grow the test bacterium in the presence and absence of sub-lethal concentrations of this compound.
-
Fixation: Harvest the bacterial cells by centrifugation and wash with PBS. Fix the cells with 2.5% glutaraldehyde (B144438) in a suitable buffer for at least 2 hours at 4°C.
-
Washing: Wash the fixed cells three times with PBS.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 80%, 90%, 95%, and 100% ethanol), incubating for 10-15 minutes at each step.
-
Drying: Perform critical point drying to preserve the three-dimensional structure of the bacteria.
-
Mounting and Coating: Mount the dried samples onto SEM stubs and sputter-coat them with a thin layer of a conductive metal (e.g., gold or gold-palladium).
-
Imaging: Observe the samples using a scanning electron microscope. Look for changes in cell shape, size, surface texture, and cell division.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and analysis.
Table 1: MIC and MBC of this compound against Gram-positive Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | ||||
| Bacillus subtilis ATCC 6633 | ||||
| Enterococcus faecalis ATCC 29212 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
Interpretation: MBC/MIC ≤ 4 is generally considered bactericidal; > 4 is considered bacteriostatic.
Table 2: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Table 3: Effect of this compound on Biofilm Formation
| This compound Conc. (µg/mL) | Mean OD₅₇₀ ± SD | % Biofilm Inhibition |
| 0 (Control) | 0 | |
| 0.25x MIC | ||
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows described in these application notes.
References
Troubleshooting & Optimization
improving the stability of Leucomycin A13 in experimental buffers
Welcome to the technical support center for Leucomycin A13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Leucomycin A113 in experimental buffers.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound has limited water solubility.[1] | Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects experimental outcomes (typically <1%). |
| Loss of Activity Over Time in Acidic Buffer | Macrolide antibiotics can be unstable in acidic conditions, leading to degradation.[2][3] The lactone ring of macrolides is susceptible to acid-catalyzed hydrolysis. | Adjust the pH of your experimental buffer to a neutral or slightly alkaline range (pH 7.0-8.0). If the experimental design requires an acidic pH, prepare the working solution immediately before use and minimize the incubation time. For longer-term stability, consider a buffer with a pH closer to 6.3, which has been shown to be optimal for the stability of some macrolides.[4] |
| Inconsistent Results Between Experiments | Degradation of this compound due to improper storage of stock or working solutions. Temperature fluctuations can accelerate degradation.[1] | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, keep them on ice and use them as quickly as possible. Avoid prolonged exposure to room temperature or higher. |
| Potential Photodegradation | Exposure to light, especially UV light, can cause degradation of related antibiotic compounds. | Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or when working on the benchtop. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in ethanol, methanol, DMF, and DMSO, but has limited solubility in water. For biological experiments, DMSO is a commonly used solvent for creating high-concentration stock solutions.
2. What is the long-term storage stability of this compound?
In its solid form, this compound is stable for at least four years when stored at -20°C. Stock solutions in an organic solvent like DMSO should also be stored at -20°C or -80°C and are generally stable for several months, though it is best practice to prepare fresh solutions for sensitive experiments.
3. At what pH is this compound most stable?
While specific data for this compound is limited, macrolide antibiotics generally exhibit better stability in neutral to slightly alkaline conditions. For example, clarithromycin (B1669154) has optimal stability between pH 5.0 and 8.0, while azithromycin (B1666446) is most stable around pH 6.3. Acidic conditions (pH < 5) can lead to rapid degradation. For sensitive experiments, it is advisable to maintain the buffer pH between 6.5 and 7.5.
4. What are the primary degradation pathways for this compound?
The primary degradation pathways for macrolides like this compound in aqueous solutions are hydrolysis of the macrocyclic lactone ring and the cleavage of the attached deoxy sugars. This process can be catalyzed by acidic or basic conditions and accelerated by increased temperature.
5. How should I prepare a working solution of this compound in an aqueous buffer like PBS?
To prepare a working solution, first, create a high-concentration stock solution in a suitable organic solvent (e.g., 10 mg/mL in DMSO). Then, serially dilute the stock solution into your aqueous buffer (e.g., PBS) to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to avoid affecting the biological system.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing this compound Stability in a Given Buffer
-
Materials: this compound stock solution, experimental buffer at various pH values, HPLC system with a suitable column (e.g., C18), incubator or water bath.
-
Procedure:
-
Prepare working solutions of this compound at a known concentration in the experimental buffers to be tested.
-
Immediately after preparation (t=0), take a sample from each solution and analyze it by HPLC to determine the initial peak area corresponding to intact this compound.
-
Incubate the remaining solutions at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC to measure the peak area of the remaining intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Leucomycin A13 Antibacterial Assays
Welcome to the technical support center for Leucomycin (B7888351) A13 antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to unexpected results in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is Leucomycin A13 and what is its mechanism of action?
This compound is a macrolide antibiotic, a component of the leucomycin complex produced by Streptomyces kitasatoensis.[1][2][3][4] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.
Q2: What is the expected antibacterial spectrum of this compound?
This compound is primarily active against Gram-positive bacteria.[3] Published data indicates activity against organisms such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. It generally shows weak activity against Gram-negative bacteria like Escherichia coli.[3]
Q3: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across replicates. What could be the cause?
Inconsistent MIC values are a common issue in antibacterial susceptibility testing. For this compound, a key factor to consider is its solubility. This compound is described as being slightly soluble in acetonitrile (B52724) and may have limited solubility in aqueous media.[1] Inconsistent results across replicates can occur if the compound is not fully dissolved or precipitates out of solution during the assay.
Other potential causes for inconsistent MICs include:
-
Inaccurate pipetting: Small errors in serial dilutions can lead to significant variations in the final concentration of the antibiotic.
-
Inconsistent inoculum density: Variation in the number of bacteria added to each well can affect the MIC.
-
Edge effects in microtiter plates: Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and affect results.
Q4: I am observing higher MIC values than expected for a known susceptible quality control (QC) strain. What should I investigate?
Higher than expected MICs for a QC strain can indicate a problem with the antibiotic, the testing conditions, or the QC strain itself. Here are some troubleshooting steps:
-
Antibiotic Potency: this compound should be stored at -20°C to maintain its stability.[4] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound, resulting in reduced activity and apparently higher MICs. Prepare fresh stock solutions and aliquots to minimize degradation.
-
Inoculum Density: An inoculum that is too heavy can lead to higher MIC values. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.
-
Media pH: The activity of macrolide antibiotics can be affected by the pH of the medium.[1][5][6] A lower (more acidic) pH can decrease the activity of some macrolides, leading to higher MICs. Ensure the pH of your Mueller-Hinton Broth (MHB) is within the recommended range (typically 7.2-7.4).[7]
-
QC Strain Viability and Purity: Ensure your QC strain has been stored correctly and is not contaminated. It is good practice to periodically subculture and verify the purity of your QC strains.
Q5: I am seeing "trailing" or faint growth across a range of concentrations in my broth microdilution assay. How should I interpret the MIC?
Trailing endpoints, where a small amount of bacterial growth is observed over a range of antibiotic concentrations, can make MIC determination difficult. This phenomenon can be influenced by the specific antibiotic, the organism, and the testing conditions. For macrolides, this can sometimes be observed.
According to CLSI and EUCAST guidelines, the MIC should be read as the lowest concentration of the antibiotic that completely inhibits visible growth.[8][9] If you are consistently observing trailing, consider the following:
-
Reading Conditions: Use a reading aid, such as a magnifying mirror or a plate reader, to help distinguish true growth from background noise or precipitated compound.
-
Incubation Time: Ensure you are reading the plates within the recommended incubation period (typically 16-20 hours for most bacteria). Longer incubation times can sometimes lead to the emergence of trailing.
-
Consult Guidelines: Refer to the most recent CLSI or EUCAST guidelines for specific recommendations on interpreting trailing endpoints for the organism you are testing.
Troubleshooting Guides
Issue 1: Unexpected Resistance in a Susceptible Bacterial Strain
Observation: A bacterial strain that is expected to be susceptible to this compound shows a high MIC value, indicating resistance.
| Potential Cause | Recommended Action |
| Spontaneous Mutation | Subculture the resistant colony and re-test the MIC to confirm the resistance is stable. |
| Plasmid-mediated Resistance | Consider performing molecular analysis to screen for known macrolide resistance genes (e.g., erm, mef). |
| Incorrect Strain Identification | Verify the identity of your bacterial strain using appropriate microbiological or molecular methods. |
| Assay Artifact | Review all aspects of your experimental protocol for potential errors as outlined in the general troubleshooting workflow below. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
Observation: A this compound disk fails to produce a zone of inhibition against a susceptible organism.
| Potential Cause | Recommended Action |
| Antibiotic Disk Potency | Check the expiration date of the disks and ensure they have been stored correctly (typically at -20°C or as recommended by the manufacturer). |
| Poor Diffusion | Due to its potential solubility issues, this compound may not diffuse well into the agar (B569324). The disk diffusion method may not be the most suitable for this compound. Broth microdilution is the recommended method for determining MICs. |
| Inoculum Too Heavy | A dense bacterial lawn can overwhelm the antibiotic, leading to no visible zone of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland standard. |
| Agar Depth | The depth of the Mueller-Hinton Agar (MHA) should be uniform (4 mm). If the agar is too deep, the antibiotic concentration gradient will be altered, potentially leading to smaller or absent zones. |
Data Presentation
Table 1: Expected MIC Values for this compound against Quality Control Strains
| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.12 - 1.0 |
| Enterococcus faecalis | 29212 | 1.0 - 4.0 |
| Escherichia coli | 25922 | >10 |
| Bacillus subtilis | 6633 | 0.08 - 0.32 |
| Micrococcus luteus | 9341 | 0.04 - 0.16 |
| Note: These are hypothetical ranges for illustrative purposes and should be confirmed with the latest CLSI or EUCAST guidelines and internal validation. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][10]
1. Preparation of this compound Stock Solution:
- Due to its limited aqueous solubility, it is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mg/mL).[11]
- The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid affecting bacterial growth.
2. Preparation of Microtiter Plates:
- Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
- The final volume in each well after adding the bacterial inoculum should be 100 µL.
- Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
- Inoculate the colonies into a tube containing 5 mL of sterile saline or CAMHB.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
- Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
- Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
Protocol 2: Disk Diffusion Assay
This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][12][13]
1. Preparation of Agar Plates:
- Use Mueller-Hinton Agar (MHA) with a uniform depth of 4 mm ± 0.5 mm.
- The surface of the agar should be dry before use.
2. Inoculum Preparation:
- Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation:
- Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
- Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
4. Application of Disks:
- Aseptically apply the this compound disk to the surface of the inoculated agar plate.
- Gently press the disk to ensure complete contact with the agar.
5. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
6. Reading and Interpretation:
- After incubation, measure the diameter of the zone of inhibition in millimeters.
- Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints for this compound (if available) or for the macrolide class.
Protocol 3: Time-Kill Assay
This assay helps to determine whether an antibiotic is bactericidal or bacteriostatic.[14][15][16][17]
1. Preparation:
- Determine the MIC of this compound for the test organism using the broth microdilution protocol.
- Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
- Include a growth control tube without any antibiotic.
2. Inoculum Preparation:
- Prepare a logarithmic phase bacterial culture with a turbidity equivalent to a 0.5 McFarland standard.
- Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
3. Assay Procedure:
- Inoculate the prepared tubes with the diluted bacterial suspension.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[14]
4. Enumeration of Viable Bacteria:
- Perform serial 10-fold dilutions of the collected aliquots in sterile phosphate-buffered saline (PBS).
- Plate a specific volume of each dilution onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies on the plates to determine the CFU/mL at each time point.
5. Data Analysis:
- Plot the log10 CFU/mL versus time for each this compound concentration.
- A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16] A bacteriostatic effect is characterized by a < 3-log10 reduction.[14]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for unexpected results.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agscientific.com [agscientific.com]
- 5. Clinical relevance of intracellular and extracellular concentrations of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 13. nicd.ac.za [nicd.ac.za]
- 14. benchchem.com [benchchem.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. emerypharma.com [emerypharma.com]
- 17. DSpace [helda.helsinki.fi]
Technical Support Center: Optimization of HPLC-UV Methods for Leucomycin A13 Quantification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for the quantification of Leucomycin A13.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC-UV method for this compound quantification?
Since this compound is a macrolide antibiotic, a good starting point can be adapted from established methods for similar compounds like erythromycin (B1671065) or spiramycin. Macrolides often lack a strong UV chromophore, so detection is typically performed at low wavelengths. A reversed-phase C18 column is the standard choice.
Table 1: Example Starting Chromatographic Conditions for this compound
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A common choice for macrolide separation. |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (e.g., 0.05 M, pH 6.5) | Start with a 40:60 (v/v) ratio and adjust as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 210 nm or 215 nm | Macrolides have poor UV absorbance; lower wavelengths are necessary.[1][2][3] |
| Column Temp. | 30 - 45 °C | Increasing temperature can improve peak shape and reduce viscosity.[3][4] |
| Injection Vol. | 20 µL | Adjust based on sample concentration and sensitivity.[3] |
| Run Time | 10 - 15 minutes | Should be sufficient to elute the analyte and any impurities. |
Q2: How should I prepare the mobile phase and standard solutions for this compound analysis?
Proper preparation of solvents and standards is critical for reproducible results.
-
Mobile Phase Preparation:
-
Use only HPLC-grade solvents (acetonitrile, water) and high-purity salts (e.g., monobasic potassium phosphate).
-
To prepare a phosphate buffer, dissolve the salt in HPLC-grade water and adjust the pH using a dilute acid (e.g., phosphoric acid).
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Premix the mobile phase components in the desired ratio. For example, for a 40:60 mix, combine 400 mL of acetonitrile with 600 mL of prepared buffer.
-
Degas the final mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles in the system.[5]
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent. The mobile phase is often the best choice to ensure peak shape is not affected. If a stronger solvent is needed, ensure the final injection volume does not cause peak distortion.
-
Prepare a stock solution and perform serial dilutions to create calibration standards across the desired concentration range.
-
Store stock solutions at recommended temperatures (e.g., refrigerated or frozen) and check for stability over time.
-
Q3: What are the key parameters to optimize for improving peak shape and resolution?
Optimizing an HPLC method involves systematically adjusting parameters to achieve the desired separation. The primary goals are typically achieving adequate resolution from interfering peaks, good peak symmetry (low tailing), and a reasonable run time.
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile) to aqueous buffer is the most powerful tool for adjusting retention time. Increasing the acetonitrile percentage will decrease the retention time.
-
Mobile Phase pH: The pH of the buffer can significantly impact the peak shape of ionizable compounds like macrolides. For basic compounds, working at a mid-range pH (e.g., 6.0-7.5) can suppress interactions with residual silanols on the column, reducing peak tailing.[2]
-
Additives/Modifiers: For basic compounds that exhibit peak tailing, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%) can block active sites on the silica (B1680970) and dramatically improve peak symmetry.[1]
-
Column Temperature: Increasing the column temperature generally decreases retention time and can improve peak efficiency (making peaks sharper) by reducing mobile phase viscosity.[3]
Caption: A typical workflow for optimizing an HPLC method.
Troubleshooting Guides
This section addresses common problems encountered during HPLC analysis in a question-and-answer format.
Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My this compound peak is tailing significantly. What are the causes and how can I fix it?
Peak tailing is a common issue for basic analytes like macrolides and is often caused by secondary interactions with the stationary phase.[6]
-
Primary Cause: Interaction of the basic amine groups on the macrolide with acidic residual silanol (B1196071) groups on the silica-based C18 column.
-
Solutions:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to 7.0 or 7.5) to reduce the ionization of the silanol groups.
-
Add a Competing Base: Introduce a small amount of an amine modifier like triethylamine (TEA) into the mobile phase to compete for the active sites.[1]
-
Use a Modern Column: Employ a high-purity silica column with better end-capping (e.g., C18+) designed to minimize silanol interactions.[7]
-
Lower Sample Load: Overloading the column can cause peak tailing. Try injecting a more dilute sample.
-
Caption: Decision diagram for troubleshooting peak tailing issues.
Q: All the peaks in my chromatogram are broad. What should I check?
If all peaks are affected similarly, the problem likely originates in the system before the column.
-
Possible Causes:
-
Large Injection Volume/Solvent Mismatch: Injecting a large volume of sample dissolved in a solvent much stronger than the mobile phase will cause band broadening.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column can lead to peak broadening.
-
Column Failure: A void at the head of the column can cause all peaks to broaden.[8]
-
-
Solutions:
-
Dissolve your sample in the mobile phase whenever possible.[5]
-
Use tubing with a small internal diameter and keep the length to a minimum.
-
Replace the column if it is old or has been subjected to pressure shocks.
-
Problem: Unstable Retention Times
Q: The retention time for my this compound peak is drifting or jumping between injections. What is the cause?
Unstable retention times are a sign of an inconsistent system and can compromise quantitative accuracy.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: If retention times consistently drift in one direction at the start of a run, the column is not fully equilibrated. Solution: Increase the equilibration time between runs to at least 5-10 column volumes.[9]
-
Mobile Phase Issues: The mobile phase composition may be changing due to poor mixing, evaporation of a volatile component, or precipitation of a buffer. Solution: Ensure solvents are miscible and buffers are fully dissolved. Premix and degas the mobile phase thoroughly.
-
Pump or Hardware Problems: Leaks in the pump, check valves, or injector can cause flow rate fluctuations.[5] Air bubbles in the pump head are a common culprit for erratic retention. Solution: Purge the pump to remove air bubbles. Inspect the system for leaks and replace worn pump seals or check valves.[5][8]
-
Temperature Fluctuations: Changes in ambient or column temperature will affect retention time. Solution: Use a column oven to maintain a constant temperature.[9]
-
Caption: Troubleshooting logic for unstable retention times.
Detailed Experimental Protocol
Protocol: Starting HPLC-UV Method for this compound Analysis
This protocol provides a detailed methodology for setting up and running a baseline analysis.
-
Reagent and Equipment Preparation:
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, and phosphoric acid.
-
Reference Standard: this compound of known purity.
-
-
Mobile Phase Preparation (Acetonitrile : 0.05M Phosphate Buffer pH 6.5, 40:60 v/v):
-
Buffer: Weigh 6.8 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water. Adjust pH to 6.5 using dilute phosphoric acid. Filter through a 0.22 µm nylon filter.
-
Final Eluent: In a 1 L container, carefully mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer.
-
Degassing: Degas the mobile phase for 15 minutes using an ultrasonic bath or an in-line degasser.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with the mobile phase.
-
Working Standards: Perform serial dilutions of the stock standard with the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Centrifuge or filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions Setup:
-
Set the column oven temperature to 35 °C.
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Purge the pump with the mobile phase to ensure no air bubbles are present.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 210 nm.
-
Set the injection volume to 20 µL.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples using the regression equation from the curve.
-
Quantitative Data Summary
Method validation is essential to ensure the analytical procedure is accurate and reliable. The following table shows example performance characteristics for a macrolide antibiotic method, which would be the target for a validated this compound assay.
Table 2: Example Method Validation Parameters (for a Macrolide Assay)
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | 1 - 100 µg/mL | The range over which the detector response is proportional to concentration. |
| Correlation Coeff. (r²) | > 0.999 | Indicates the goodness of fit for the linear regression.[10][11] |
| Limit of Detection (LOD) | ~0.3 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quant. (LOQ) | ~1.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[4] |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of the measured value to the true value.[1][3] |
References
- 1. Making sure you're not a bot! [bjpharm.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients [mdpi.com]
Technical Support Center: Overcoming Limited Water Solubility of Leucomycin A13 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the limited water solubility of Leucomycin A13 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A2: The most commonly recommended solvent for preparing stock solutions of this compound for in vitro studies is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO).[2] Ethanol and methanol (B129727) are also viable options.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%, with 0.1% being the widely recommended safe level . For sensitive cell lines, especially primary cells, it is advisable to stay at or below 0.1%. It is crucial to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line.
Q4: Why is a vehicle control necessary in my experiments?
A4: A vehicle control, which consists of the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound but without the compound itself, is essential. This is because DMSO is not biologically inert and can have direct effects on cell cultures, including alterations in cell growth, viability, differentiation, and gene expression. The vehicle control allows you to distinguish the biological effects of this compound from those of the solvent.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear when I add it to the cells, but after a few hours in the incubator, I see a precipitate. What should I do?
Answer: This can be due to a variety of factors related to the stability of the compound in the complex environment of the cell culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Components in the serum or media (e.g., proteins, salts) can interact with this compound, reducing its solubility over time. | Decrease the serum concentration if your experiment allows. Test different types of media. Consider using a serum-free medium for the duration of the treatment. |
| pH Changes in Media | Cellular metabolism can cause the pH of the culture medium to change, which may affect the solubility of this compound. | Ensure your culture medium is properly buffered and that the CO2 level in your incubator is correctly calibrated. |
| Concentration Still Too High | The concentration may be at the very edge of its solubility limit and precipitates out as the equilibrium shifts over time. | Lower the final working concentration of this compound. |
| Evaporation | Evaporation of media from the culture plates can increase the concentration of all components, including this compound, pushing it past its solubility limit. | Ensure proper humidification of the incubator. Use plates with lids that minimize evaporation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Limited / Poor | Not recommended as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | An alternative to DMSO for stock solutions. |
| Methanol | Soluble | An alternative to DMSO for stock solutions. |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml)[3] | May be suitable for some applications but less common for cell culture. |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | General Recommendation | Potential Effects on Cells |
| ≤ 0.1% | Ideal for most cell lines, including sensitive ones. | Minimal to no cytotoxicity or off-target effects. |
| 0.1% - 0.5% | Acceptable for many robust cell lines. | May cause subtle changes in some cellular processes. A vehicle control is critical. |
| > 0.5% | Not recommended for most cell-based assays. | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: ~800 g/mol )
-
High-purity, sterile DMSO (cell culture grade)
-
Sterile, conical microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Aseptically weigh out 8 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed culture medium. This results in a final DMSO concentration of 0.1%.
-
Crucial Step to Avoid Precipitation: Add the 10 µL of the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Visually inspect the medium to ensure it remains clear.
-
Use this freshly prepared working solution immediately for your cell culture experiments.
-
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Dual mechanism of this compound: antibacterial and immunomodulatory.
References
identifying and minimizing experimental artifacts when using Leucomycin A13
Welcome to the technical support center for Leucomycin (B7888351) A13. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize experimental artifacts when using Leucomycin A13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic from the leucomycin complex, produced by Streptomyces kitasatoensis.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit in bacteria, which in turn prevents the translation of mRNA.[2][3] While it is a potent antibacterial agent, it is important to be aware of its potential effects in eukaryotic systems.
Q2: What are the recommended storage and stability guidelines for this compound?
For long-term storage, this compound should be kept at -20°C, where it can remain stable for at least four years.[4] For short-term use in experiments, it is crucial to prepare fresh solutions and be mindful of their stability in culture media at 37°C, as degradation can occur.[5]
Q3: What are the solubility characteristics of this compound?
This compound is slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml). It has limited water solubility. For cell culture experiments, it is common to dissolve it in a suitable solvent like DMSO or ethanol (B145695) before further dilution in the culture medium. Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q4: Can this compound affect mammalian cells?
Yes, while its primary target is the bacterial ribosome, this compound, like other macrolide antibiotics, can have off-target effects on mammalian cells. These can include impacts on mitochondrial translation, cellular metabolism, and various signaling pathways. It is also known that the use of antibiotics in cell culture can lead to unintentional genetic changes and distorted test results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing unexpected changes in cellular metabolism in my experiment. Could this compound be the cause?
Possible Cause: Yes, macrolide antibiotics can alter cellular metabolism. Studies have shown that they can impair oxidative phosphorylation and cause a shift towards glycolysis. Additionally, they can affect the concentration of various ions and total proteins in cell cultures.
Solution:
-
Perform baseline measurements: Characterize the metabolic profile of your cells (e.g., oxygen consumption rate, extracellular acidification rate) with and without this compound to quantify its impact.
-
Include appropriate controls: Use a vehicle control (the solvent used to dissolve this compound) and an untreated control to distinguish the effects of the antibiotic from the solvent.
-
Consider alternative antibiotics: If the metabolic effects are confounding your results, consider using an antibiotic with a different mechanism of action, if appropriate for your experimental design.
Q2: My results on signaling pathway activation are inconsistent when using this compound. Why might this be happening?
Possible Cause: Macrolides are known to interfere with multiple signaling pathways in mammalian cells. These include the Toll-like receptor (TLR), tyrosine receptor kinase (TRK), ERK, JNK, p38, and mTOR pathways. This interference can lead to downstream effects on gene expression and cellular responses, which may be independent of its antibacterial activity.
Solution:
-
Pathway-specific controls: When investigating a specific signaling pathway, include positive and negative controls for that pathway to ensure that the observed effects are not artifacts of this compound.
-
Dose-response analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your needs, which may minimize off-target signaling effects.
-
Literature review: Consult the literature for known effects of macrolides on your pathway of interest to anticipate and control for potential artifacts.
Q3: I am seeing unexpected changes in gene expression in my cell cultures treated with this compound. What could be the reason?
Possible Cause: The use of antibiotics in cell culture, even at standard concentrations, can alter the expression of hundreds of genes. These changes can be particularly significant in genes related to drug and stress responses.
Solution:
-
Minimize antibiotic use: If your experiment is short-term and your cell culture technique is aseptic, consider performing the experiment without any antibiotics.
-
Control for gene expression changes: If antibiotics are necessary, perform RNA-seq or qPCR on control cells (untreated and vehicle-treated) to identify genes affected by this compound and account for these changes in your analysis.
-
Use the lowest effective concentration: As with signaling effects, use the minimum necessary concentration of this compound to reduce the impact on gene expression.
Data Presentation
Table 1: Effect of Various Macrolide Antibiotics on Cell Biochemistry In Vitro
This table summarizes the observed effects of different macrolide antibiotics on the biochemical parameters of various cell lines after 24 hours of culture. This data can serve as a reference for the potential metabolic artifacts that could be induced by macrolides like this compound.
| Macrolide | Cell Line | Parameter | Observed Effect | Significance |
| Tilmicosin | BHK21 | Calcium (Ca) | Significant Decrease | p < 0.001 |
| Chlorides (Cl) | Significant Decrease | Not specified | ||
| Total Proteins (TP) | Significant Decrease | Not specified | ||
| VERO | Calcium (Ca) | Significant Increase | p < 0.001 | |
| Magnesium (Mg) | Significant Increase | p < 0.05 | ||
| Sodium (Na) | Significant Increase | p < 0.01 | ||
| Potassium (K) | Significant Increase | Not specified | ||
| Chlorides (Cl) | Significant Increase | p < 0.05 | ||
| Total Proteins (TP) | Significant Increase | p < 0.001 | ||
| Tylosin | BHK21 | Sodium (Na) | Significant Decrease | p < 0.001 |
| Chlorides (Cl) | Significant Decrease | p < 0.001 | ||
| Total Proteins (TP) | Significant Decrease | p < 0.01 | ||
| Spiramycin | BHK21 | Sodium (Na) | Significant Decrease | Not specified |
| Chlorides (Cl) | Significant Decrease | Not specified | ||
| Total Proteins (TP) | Significant Decrease | Not specified | ||
| FE | Sodium (Na) | Significant Increase | p < 0.05 | |
| Cholesterol (Chol) | Significant Decrease | Not specified | ||
| VERO | Total Proteins (TP) | Significant Increase | p < 0.05 |
Source: Adapted from Kováčik et al., 2012.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Kill Curve Assay
A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to kill all cells within a specific timeframe. This is a crucial first step to minimize off-target effects.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay (e.g., MTT, Trypan Blue)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Prepare Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range of final concentrations to test is 0, 0.1, 0.5, 1, 2.5, 5, 10, 20, 50, and 100 µg/mL. Include a "no-treatment" control and a vehicle control.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the plate at 37°C in a CO2 incubator. Observe the cells daily for signs of cytotoxicity.
-
Media Changes: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Determine Cell Viability: After a predetermined period (e.g., 7-10 days), assess cell viability in each well using your chosen assay.
-
Data Analysis: Plot cell viability against this compound concentration. The optimal concentration is the lowest concentration that results in complete cell death.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential interference of macrolides with cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
best practices for the storage and handling of Leucomycin A13 to maintain purity
This technical support center provides best practices for the storage and handling of Leucomycin (B7888351) A13 to maintain its purity for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Leucomycin A13?
A1: this compound should be stored at -20°C for long-term stability.[1][2] When stored under these conditions, it is expected to be stable for at least four years.[3]
Q2: How should this compound be shipped?
A2: this compound is typically shipped on wet ice in the continental US; shipping conditions may vary for other locations.[3]
Q3: What is the appearance of this compound?
A3: this compound is a white, solid powder.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in ethanol, methanol (B129727), DMF, and DMSO. It has limited solubility in water. It is also slightly soluble in acetonitrile (B52724) at a concentration of 0.1-1 mg/mL. For other macrolides, dissolving in water with a small volume of glacial acetic acid has been shown to be effective.
Q5: What are the primary safety concerns when handling this compound?
A5: While a specific safety data sheet for this compound was not found, general safety precautions for handling chemical compounds should be followed. This includes wearing personal protective equipment such as gloves, lab coats, and safety glasses. Based on information for similar compounds, it may cause skin and respiratory tract irritation, and individuals sensitive to this class of chemicals may develop allergic reactions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Review storage and handling procedures. Ensure the compound has been stored at -20°C and protected from light. Prepare fresh solutions for analysis. | A clean chromatogram with the main this compound peak and minimal impurity peaks. |
| Contaminated Solvent or Glassware | Use fresh, HPLC-grade solvents and thoroughly cleaned glassware to prepare samples and mobile phases. | Disappearance of extraneous peaks that were not related to the sample. |
| Column Contamination | Flush the HPLC column with an appropriate cleaning solution as recommended by the manufacturer. | A stable baseline and the absence of carryover peaks from previous injections. |
Issue 2: Precipitation of this compound in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Ensure the correct solvent is being used. This compound has limited water solubility. Consider using ethanol, methanol, DMF, or DMSO. For aqueous solutions, the addition of a small amount of glacial acetic acid may aid dissolution. | Complete dissolution of the compound and a clear solution. |
| Solution Supersaturation | Gently warm the solution or use sonication to aid dissolution. Be cautious with temperature as it can accelerate degradation. | The compound fully dissolves without forming a precipitate upon returning to room temperature. |
| Low Temperature Storage of Solution | If a stock solution in a solvent like DMSO is frozen, allow it to fully equilibrate to room temperature and vortex to ensure homogeneity before use. | A clear, homogenous solution with no visible precipitate. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years (at -20°C) | |
| Purity (by HPLC) | >99% | |
| Solubility in Acetonitrile | 0.1 - 1 mg/mL |
Experimental Protocols
Protocol for Purity Assessment of this compound by HPLC-UV
This protocol is a representative method based on published data for the analysis of leucomycin impurities.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (or other suitable buffer)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Prepare a suitable mobile phase, which could be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The exact gradient will need to be optimized for the specific column and system.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water/buffer
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 231 nm
-
Column Temperature: 30°C
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Visualizations
Caption: Workflow for assessing the purity of this compound.
Caption: Decision tree for troubleshooting this compound purity issues.
References
Validation & Comparative
Comparative Analysis of Leucomycin A13 Antibacterial Activity Against Reference Strains
For Immediate Release
This guide provides a comprehensive comparison of the in vitro antibacterial activity of Leucomycin A13, a macrolide antibiotic, against key bacterial reference strains. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial agents. This document summarizes the minimum inhibitory concentration (MIC) data for this compound and provides detailed experimental protocols for context and reproducibility.
Comparative Antibacterial Potency
This compound demonstrates notable inhibitory activity against several Gram-positive and select Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common reference strains. Lower MIC values are indicative of greater antibacterial efficacy.
| Bacterial Strain | This compound MIC (µg/mL) |
| Bacillus subtilis | 0.16[1] |
| Staphylococcus aureus | 0.16[1] |
| Micrococcus luteus | 0.08[1] |
| Escherichia coli | >10[1] |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented were determined using standardized antimicrobial susceptibility testing methods, primarily the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits the visible growth of a test organism.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration significantly higher than the expected MIC.
2. Inoculum Preparation:
-
Test bacteria are cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
Several well-isolated colonies are used to inoculate a sterile broth medium.
-
The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.
-
The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.
Mechanism of Action
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby preventing protein elongation and ultimately halting bacterial growth.
References
A Comparative Analysis of Leucomycin A13 Versus Other Leucomycin Components: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Leucomycin (B7888351) A13's performance against other components of the leucomycin complex, supported by experimental data and detailed methodologies.
The leucomycin complex, a family of macrolide antibiotics produced by Streptomyces kitasatoensis, comprises over 14 distinct but structurally related components. Among these, Leucomycin A1, A4, A5, and A13 are some of the most abundant. While the complex as a whole exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, the individual contributions and comparative efficacy of its components are of significant interest for drug development and optimization. This guide focuses on a comparative analysis of Leucomycin A13 against other key leucomycin components, providing quantitative data on their antibacterial activity and ribosome binding affinity.
Comparative Analysis of Antibacterial Activity and Ribosome Binding
The primary mechanism of action for leucomycins, like other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through binding to the 50S subunit of the bacterial ribosome, which sterically hinders the passage of the nascent polypeptide chain through the exit tunnel and can lead to the premature dissociation of peptidyl-tRNA. The affinity of each leucomycin component for the ribosome and its resulting in vitro antibacterial potency can vary based on subtle structural differences.
Ribosome Binding Affinity of Leucomycin Components
The binding affinity of several leucomycin components to E. coli ribosomes has been quantified using a competition filter binding assay with [¹⁴C]erythromycin. The association (Ka) and dissociation (Kd) constants provide a measure of the strength of the interaction between the antibiotic and its ribosomal target.
| Compound | Association Constant (Ka, M⁻¹) | Dissociation Constant (Kd, M) |
| Leucomycin A1 | 1.8 x 10⁷ | 5.6 x 10⁻⁸ |
| Leucomycin A3 (Josamycin) | 2.5 x 10⁷ | 4.0 x 10⁻⁸ |
| Leucomycin A4 | 1.1 x 10⁷ | 9.1 x 10⁻⁸ |
| Leucomycin A5 | 2.0 x 10⁷ | 5.0 x 10⁻⁸ |
| Leucomycin A6 | 1.4 x 10⁷ | 7.1 x 10⁻⁸ |
Data sourced from a competition filter binding assay using [¹⁴C]erythromycin.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of leucomycin components is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table presents a comparison of the MIC values of this compound and other relevant macrolides against several Gram-positive bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) | Josamycin (Leucomycin A3) MIC (µg/mL) | Miokamycin MIC (µg/mL) | Erythromycin (B1671065) MIC (µg/mL) |
| Staphylococcus aureus | 0.16 | 1 | 2 | 0.25 |
| Streptococcus pneumoniae | - | 0.03-0.12 | 0.06-0.25 | 0.016 |
| Streptococcus pyogenes | - | - | - | - |
| Enterococcus faecalis | - | 0.5-1 | 1-2 | 0.5 |
| Bacillus subtilis | 0.16 | - | - | - |
| Micrococcus luteus | 0.08 | - | - | - |
Note: Data is compiled from multiple sources and direct, side-by-side comparative studies for all components against all strains are limited. The antibacterial spectrum is generally similar across components, with potent activity against Gram-positive bacteria.[1][2]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Leucomycins target the bacterial ribosome to inhibit protein synthesis.[2][3] The binding of the macrolide to the 50S ribosomal subunit obstructs the polypeptide exit tunnel, leading to a halt in protein elongation.
Caption: Mechanism of Leucomycin action on the bacterial ribosome.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of leucomycin components is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- Isolate colonies of the test bacterium from an agar (B569324) plate and suspend in a sterile broth (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Prepare stock solutions of each leucomycin component in a suitable solvent (e.g., dimethyl sulfoxide).
- Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate containing broth to achieve a range of concentrations.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.
4. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Ribosome Binding Assay (Competition Filter Binding Assay)
This assay measures the ability of unlabeled leucomycin components to compete with a radiolabeled macrolide (e.g., [¹⁴C]erythromycin) for binding to bacterial ribosomes.
1. Materials:
- Purified 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
- Radiolabeled macrolide (e.g., [¹⁴C]erythromycin).
- Unlabeled leucomycin components (A13, A1, A3, etc.).
- Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl).
- Nitrocellulose membrane filters (0.45 µm).
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Prepare a reaction mixture containing a fixed concentration of 70S ribosomes and the radiolabeled macrolide in binding buffer.
- Add varying concentrations of the unlabeled leucomycin competitor to the reaction mixtures.
- Include a control reaction with no unlabeled competitor.
- Incubate the mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
- Filter the reaction mixtures through the nitrocellulose membrane. Ribosome-bound radioligand will be retained on the filter, while unbound ligand will pass through.
- Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- The amount of bound radioligand is determined for each concentration of the competitor.
- The data is used to calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the radioligand binding).
- The IC₅₀ value can then be used to determine the binding affinity (Ki) of the leucomycin component.
Experimental Workflow
A typical workflow for the comparative analysis of leucomycin components is outlined below.
Caption: A generalized workflow for comparing leucomycin components.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other leucomycin components. The presented data indicates that while all tested leucomycin components exhibit significant ribosome binding affinity and antibacterial activity, there are variations among them. Leucomycin A3 (Josamycin) shows the highest ribosome binding affinity in the provided dataset. The in vitro activity data suggests that this compound is a potent antibacterial agent, comparable to other macrolides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in-vitro activity of azithromycin, macrolides (erythromycin, clarithromycin and spiramycin) and streptogramin RP 59500 against oral organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Leucomycin A13, Erythromycin, and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of Leucomycin (B7888351) A13, a member of the leucomycin complex, with the widely used macrolide, erythromycin (B1671065), and other selected macrolides. The following sections present available in vitro and in vivo experimental data to offer an objective comparison of their performance.
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations
The in vitro activity of macrolide antibiotics is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While direct comparative studies across a broad panel of pathogens for all the listed macrolides are limited, this section compiles available MIC data to provide a comparative snapshot. Leucomycin A13 is a 16-membered macrolide, and for a broader comparison, data for other 16-membered macrolides like josamycin (B1673084), spiramycin (B21755), and midecamycin (B1676577) are included alongside the 14-membered erythromycin.
Table 1: Comparative MIC Values (µg/mL) of this compound and Erythromycin against Selected Bacterial Strains
| Bacterial Strain | This compound | Erythromycin |
| Bacillus subtilis | 0.16[1] | - |
| Staphylococcus aureus | 0.16[1] | 0.25 - >2048[2][3] |
| Micrococcus luteus | 0.08[1] | - |
| Escherichia coli | >10 | 16 - 128 |
Table 2: Comparative MIC Values (µg/mL) of 16-Membered Macrolides and Erythromycin against Gram-Positive Cocci
| Bacterial Strain | Josamycin | Spiramycin | Midecamycin | Erythromycin |
| Staphylococcus aureus (Erythromycin-Resistant) | 2 (57% inhibited) | - | - | >4 |
| Staphylococcus aureus | 1 | - | 2 | 0.25 |
| Streptococci | 0.03-0.12 | - | 0.06-0.25 | 0.016 |
| Pneumococci | 0.03-0.12 | - | 0.06-0.25 | 0.016 |
| Enterococci | 0.5-1 | - | 1-2 | 0.5 |
In Vivo Efficacy: Insights from Murine Infection Models
Josamycin: In a controlled, double-blind study comparing josamycin and erythromycin for the treatment of Mycoplasma pneumoniae pneumonia in military recruits, both drugs were found to be equally efficacious. The josamycin-treated group had a similar duration of hospitalization and days of fever compared to the erythromycin-treated group. Another study on patients with nonsevere community-acquired pneumonia showed high clinical and bacteriological efficacy for josamycin.
Spiramycin: In a murine model of toxoplasmosis, spiramycin treatment significantly enhanced protection and markedly reduced brain cyst burdens. A multicenter prospective trial comparing spiramycin with erythromycin for acute lower respiratory tract infections found that a significantly higher percentage of patients were cured in the spiramycin group (76.3%) compared to the erythromycin group (63.4%). Furthermore, significantly fewer patients reported side effects in the spiramycin group.
Midecamycin: In vivo experiments in mice with infections caused by Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and Clostridium perfringens demonstrated that midecamycin acetate (B1210297) had superior therapeutic efficacy compared to other tested macrolides, including josamycin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the macrolide is prepared in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. For bacteriostatic antibiotics like macrolides, pinpoint growth at the bottom of the well may be disregarded for Gram-positive bacteria.
Mechanism of Action and Signaling Pathway
Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit and obstruct the nascent peptide exit tunnel (NPET). This blockage interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis.
Caption: Mechanism of action of macrolide antibiotics.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of different macrolide antibiotics.
Caption: Workflow for in vitro efficacy comparison.
Conclusion
The available data suggests that this compound demonstrates potent in vitro activity against a limited number of tested Gram-positive bacteria, with MIC values comparable to or lower than those of erythromycin for Staphylococcus aureus. However, a comprehensive comparison is hampered by the lack of extensive, directly comparative studies for this compound against a wider range of pathogens. Other 16-membered macrolides, such as josamycin and spiramycin, have shown comparable or, in some cases, superior efficacy to erythromycin in both in vitro and in vivo studies, particularly against certain resistant strains and with a better side-effect profile. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in relation to erythromycin and other macrolides.
References
cross-resistance studies between Leucomycin A13 and other macrolide antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of antibiotic resistance necessitates a deeper understanding of the cross-resistance profiles of existing and novel therapeutic agents. This guide provides a comparative analysis of Leucomycin A13, a 16-membered macrolide antibiotic, against other macrolides, with a focus on their efficacy against resistant bacterial strains. By presenting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in antimicrobial drug discovery and development.
Comparative Efficacy of Macrolide Antibiotics
The in vitro activity of macrolide antibiotics is intrinsically linked to their chemical structure—specifically the size of the lactone ring—and the prevailing resistance mechanisms in bacteria. Macrolides are broadly categorized into 14-membered (e.g., erythromycin, clarithromycin), 15-membered (e.g., azithromycin), and 16-membered rings (e.g., this compound, josamycin, spiramycin).
Cross-resistance patterns often emerge among the 14- and 15-membered macrolides. However, 16-membered macrolides can retain activity against strains resistant to erythromycin, a 14-membered macrolide[1]. This phenomenon is particularly evident in bacteria harboring efflux-mediated resistance.
| Antibiotic | Class (ring size) | Test Organism | Resistance Phenotype | MIC (µg/mL) | Reference |
| This compound | 16-membered | Mycoplasma pneumoniae | Erythromycin-Resistant | High (cross-resistance observed) | [2] |
| Erythromycin | 14-membered | Mycoplasma pneumoniae | Erythromycin-Resistant | 200 | [2] |
| Josamycin | 16-membered | Mycoplasma pneumoniae | Erythromycin-Resistant | High (cross-resistance observed) | [2] |
| Spiramycin | 16-membered | Mycoplasma pneumoniae | Erythromycin-Resistant | High (cross-resistance observed) | [2] |
| Oleandomycin | 14-membered | Mycoplasma pneumoniae | Erythromycin-Resistant | High (cross-resistance observed) | |
| Josamycin | 16-membered | Staphylococcus aureus | Erythromycin-Resistant (MIC ≥ 4 mg/L) | 2 (inhibited 57% of strains) | |
| Clarithromycin | 14-membered | Staphylococcus aureus | Erythromycin-Resistant (MIC ≥ 4 mg/L) | 2 (inhibited 25% of strains) | |
| Roxithromycin | 14-membered | Staphylococcus aureus | Erythromycin-Resistant (MIC ≥ 4 mg/L) | 2 (inhibited 11.6% of strains) | |
| Josamycin | 16-membered | Streptococcus pneumoniae | Erythromycin-Resistant | 8-64 times more active than erythromycin | |
| Spiramycin | 16-membered | Streptococcus pneumoniae | Erythromycin-Resistant | 2-8 times more active than erythromycin |
Understanding the Mechanisms of Action and Resistance
Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The primary mechanisms of bacterial resistance to macrolides involve:
-
Target Site Modification: Methylation of the 23S rRNA, a component of the 50S ribosomal subunit, by enzymes encoded by erm genes. This alteration reduces the binding affinity of macrolides to their target. This mechanism often confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).
-
Active Efflux: The pumping of the antibiotic out of the bacterial cell by efflux pumps, which can be encoded by genes such as mef. This mechanism typically results in resistance to 14- and 15-membered macrolides, while 16-membered macrolides may remain effective.
-
Enzymatic Inactivation: The modification and inactivation of the antibiotic by bacterial enzymes.
The differential efficacy of 16-membered macrolides against erythromycin-resistant strains is often attributed to their lower affinity for certain efflux pumps and their ability to bind to the ribosome in a manner that is less affected by some forms of target site modification.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized in vitro susceptibility testing methods. Below are generalized protocols for inducing resistance and performing Minimum Inhibitory Concentration (MIC) assays.
In Vitro Induction of Macrolide Resistance
This method is used to generate resistant bacterial strains in a laboratory setting.
-
Strain Selection: Begin with a susceptible, wild-type bacterial strain.
-
Serial Passage: Culture the bacteria in a liquid broth medium containing a sub-inhibitory concentration (typically 0.5x MIC) of the selective macrolide antibiotic (e.g., erythromycin).
-
Incubation: Incubate the culture under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Subsequent Passages: After incubation, dilute the culture into a fresh broth containing a two-fold higher concentration of the antibiotic.
-
Repeat: Continue this serial passage until a significant increase in the MIC is observed, indicating the development of resistance.
-
Stability Check: To ensure the stability of the acquired resistance, subculture the resistant strain for several passages in an antibiotic-free medium and then re-determine the MIC.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Preparation of Antibiotic Solutions: Prepare serial two-fold dilutions of each macrolide antibiotic in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
For interpreting the results, the MIC values are compared to established breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI) to categorize the isolate as susceptible, intermediate, or resistant.
Conclusion
The available data, though not exhaustive for this compound in direct comparative studies, suggests that like other 16-membered macrolides, it may offer an advantage against bacterial strains that have developed resistance to 14- and 15-membered macrolides, particularly through efflux mechanisms. However, cross-resistance is observed, especially in cases of target site modification (MLSB phenotype). Further dedicated studies with comprehensive panels of macrolide-resistant strains are essential to fully elucidate the therapeutic potential of this compound in the current landscape of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for conducting such vital research.
References
- 1. Increased activity of 16-membered lactone ring macrolides against erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae: characterization of South African isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro development of resistance to erythromycin, other macrolide antibiotics, and lincomycin in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated HPLC Methods for the Separation of Leucomycin Analogues
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of leucomycin (B7888351) analogues. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of macrolide antibiotics.
Introduction
Leucomycins are a complex of macrolide antibiotics produced by Streptomyces kitasatoensis, consisting of multiple closely related analogues. Accurate and reliable analytical methods are crucial for the quality control of leucomycin-containing pharmaceutical products, ensuring their safety and efficacy. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This guide compares different HPLC methodologies, presenting their experimental protocols and performance data to aid in method selection and development.
Experimental Protocols and Performance Data
The following tables summarize the experimental conditions and validation parameters of various HPLC methods used for the analysis of leucomycin and other structurally related macrolide antibiotics.
Method 1: HPLC-UV for Leucomycin A7
A validated HPLC-UV method has been established for the quantification of Leucomycin A7 and its related impurities, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity.[1]
Table 1: Experimental Protocol for HPLC-UV Analysis of Leucomycin A7
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with UV Detector |
| Column | Information not available in the provided search results. |
| Mobile Phase | Information not available in the provided search results. |
| Flow Rate | Information not available in the provided search results. |
| Detection Wavelength | 232 nm[1] |
| Injection Volume | Information not available in the provided search results. |
| Column Temperature | Information not available in the provided search results. |
| Sample Preparation | Dissolve leucomycin bulk drug or tablet powder in the mobile phase to a suitable concentration.[1] |
Table 2: Performance Data of the Validated HPLC-UV Method for Leucomycin A7 [1]
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Method 2: HPLC-CAD and HPLC-UV for Impurities in Leucomycin
A study on the quantitative analysis of impurities in leucomycin bulk drugs and tablets utilized both HPLC-Charged Aerosol Detection (CAD) and HPLC-UV methods. The HPLC-UV method was validated according to ICH guidelines.[2]
Table 3: Experimental Protocol for HPLC-UV Analysis of Leucomycin Impurities
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with UV Detector |
| Column | Information not available in the provided search results. |
| Mobile Phase | Information not available in the provided search results. |
| Flow Rate | Information not available in the provided search results. |
| Detection Wavelength | Not specified. |
| Injection Volume | Information not available in the provided search results. |
| Column Temperature | Information not available in the provided search results. |
| Sample Preparation | Not specified. |
Table 4: Performance Data of the Validated HPLC-UV Method for Leucomycin Impurities [2]
| Validation Parameter | Result |
| Linearity (R²) | > 0.9999 |
| Precision (%RSD, n=3) | < 2.0% |
| Accuracy (Recovery) | 92.9% - 101.5% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Method 3: HPLC-UV for Spiramycin (A Leucomycin Analogue)
Spiramycin, a macrolide antibiotic structurally similar to leucomycin, has been analyzed using a validated HPLC method.
Table 5: Experimental Protocol for HPLC-UV Analysis of Spiramycin [3]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with UV Detector |
| Column | C8 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphoric acid 0.1% and methanol (B129727) (67:33, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | Not specified. |
| Column Temperature | Not specified. |
| Sample Preparation | Not specified. |
Table 6: Performance Data of the Validated HPLC-UV Method for Spiramycin [3]
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Precision | Not specified. |
| Accuracy (Recovery) | 62.27% - 115.28% |
| Limit of Detection (LOD) | 0.30 - 0.85 µg/kg |
| Limit of Quantification (LOQ) | 1.1 - 4.0 µg/kg |
Experimental Workflow and Logical Relationships
The validation of an HPLC method is a systematic process to ensure that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.
Caption: A typical workflow for the development, validation, and application of an HPLC method.
Comparison with Alternative Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of macrolide antibiotics. The choice of method depends on the specific analytical requirements.
Table 7: Comparison of Analytical Methods for Macrolide Antibiotics
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | High specificity, accuracy, and precision.[1] Capable of separating complex mixtures.[1] | Higher cost of instrumentation and consumables. Requires skilled operators.[1] |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective.[1] | Lacks specificity; susceptible to interference from other absorbing compounds.[1] |
| Microbiological Assay | Determination of antibiotic potency by measuring its inhibitory effect on the growth of a susceptible microorganism. | Measures the biological activity of the antibiotic.[1] | Lacks specificity, as it can be influenced by other antimicrobial substances. Less precise than chromatographic methods.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Extremely high sensitivity and specificity.[1] Capable of identifying and quantifying trace amounts of analytes in complex matrices.[1] | High initial instrument cost and complexity of operation.[1] |
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Leucomycin A13
Ensuring the safe and environmentally responsible disposal of Leucomycin A13 is a critical component of laboratory safety and regulatory compliance. As a macrolide antibiotic, improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting both public health and the integrity of our ecosystems.
The foundational principle for managing this compound waste is to treat it as hazardous chemical waste.[1] Disposal must always be conducted in accordance with all applicable local, regional, and national regulations.[1] Never dispose of this compound or solutions containing it down the drain or in regular trash.[1][2]
Waste Classification and Handling
Proper segregation of waste is the initial and most crucial step in the disposal process. Different forms of this compound waste require specific containment and disposal methods.
| Waste Type | Containment Procedure | Disposal Method |
| Solid this compound & Concentrated Stock Solutions | Collect in the original container or a clearly labeled, sealed, and appropriate chemical waste container. Label as "Hazardous Waste: Leucomycin".[1] | Incineration at a licensed hazardous waste facility is the recommended method.[1] Some guidelines suggest dissolving in a combustible solvent for incineration.[1] |
| Used Culture Media Containing this compound | Treat as hazardous chemical waste.[1] Collect in a designated, leak-proof container labeled "Hazardous Waste: Leucomycin Contaminated Media". | Dispose of through your institution's approved hazardous chemical waste stream.[1] |
| Contaminated Labware (Non-sharps: gloves, tubes, etc.) | Collect in double, robust plastic bags, individually sealed.[1] Label the bag as "Hazardous Waste: Leucomycin Contaminated Material".[1] | Dispose of as hazardous chemical waste via the institution's approved waste stream.[1] |
| Contaminated Sharps (needles, broken glass, etc.) | Place in a rigid, puncture-resistant sharps container.[1] Label the container as "Hazardous Waste: Leucomycin Contaminated Sharps". | Dispose of as hazardous chemical waste through the institution's approved sharps waste stream.[1] |
Disposal Protocol Workflow
The following workflow outlines the decision-making process and procedural steps for the safe disposal of this compound. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as they are designed to ensure compliance with all relevant regulations.[2]
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] While specific antibiotics may not be explicitly listed as hazardous, it is best practice to manage them as such to ensure full compliance and mitigate risks.[3] Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[4] Therefore, alignment with your institution's EHS protocols is paramount.
Spill Cleanup
In the event of a this compound spill, the cleanup materials themselves become hazardous waste.
-
Containment: Absorb liquid spills with an inert material.
-
Collection: Carefully collect all contaminated cleanup materials.
-
Packaging: Place the collected materials in a sealed, clearly labeled container.
-
Disposal: Dispose of the container as hazardous waste according to the procedures outlined above.[1]
By adhering to these rigorous disposal procedures, the scientific community can minimize the environmental impact of pharmaceutical waste and contribute to a safer and healthier future.
References
Essential Safety and Logistics for Handling Leucomycin A13
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Leucomycin A13 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
This compound is a macrolide antibiotic, and while specific safety data for this compound is not extensively available, a comprehensive safety plan can be developed by referencing data from closely related macrolide antibiotics such as Josamycin, Kitasamycin, and Erythromycin.[1][2] This approach ensures that all handling and disposal protocols adhere to high safety standards.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, appropriate personal protective equipment is crucial to minimize exposure. All handling of the powdered form or the preparation of stock solutions should occur in a well-ventilated area, ideally within a chemical fume hood.
Recommended PPE includes:
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes or airborne particles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to inspect gloves for any damage before use and to practice proper glove removal techniques to avoid skin contact.[4]
-
Body Protection: An impervious laboratory coat should be worn to protect against contamination of personal clothing.[3]
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5]
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the compound. |
| Body Protection | Impervious laboratory coat | Protects personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if needed) | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling
A structured approach to handling this compound ensures both safety and the integrity of the experiment.
Pre-Handling:
-
Consult Safety Data Sheets (SDS): Before beginning any work, review the SDS for closely related compounds like Josamycin or Kitasamycin to be fully aware of potential hazards.[1][2]
-
Prepare the Workspace: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6]
-
Immediate Cleanup: In case of a small spill, carefully clean the area using appropriate absorbent materials.
Post-Handling:
-
Decontaminate: Wipe down the work area and any equipment used with a suitable cleaning agent.
-
Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[7]
Waste Segregation and Collection:
-
Liquid Waste: All solutions containing this compound, including stock solutions and experimental media, should be collected in a designated, leak-proof hazardous waste container.[3] This container should be clearly labeled as "Hazardous Waste" and "Antibiotic Waste," specifying "this compound."[7]
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and plasticware, must be collected in a separate, clearly labeled hazardous waste bag or container.[3]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[3]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]
-
Institutional Guidelines: Follow your institution's specific protocols for the final disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for a scheduled pickup.[7] Some antibiotics can be deactivated by autoclaving, but this is not universally effective for all types. Therefore, treating this compound waste as chemical waste is the most prudent approach.
Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
